(R)-2-Hydroxymethylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXBTMSZEOQQDU-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940694 | |
| Record name | (R)-3-Hydroxyisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-3-Hydroxyisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1910-47-0 | |
| Record name | (2R)-3-Hydroxy-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1910-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyisobutyric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-3-Hydroxyisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYISOBUTYRIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76AVU7W7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-3-Hydroxyisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Hydroxymethylpropanoic Acid
Disclaimer: Information regarding the specific enantiomer (R)-2-Hydroxymethylpropanoic acid is limited in publicly available scientific literature. This guide focuses on the closely related and more extensively studied compound, (2R)-3-hydroxy-2-methylpropanoic acid , also known as (R)-3-Hydroxyisobutyric acid. It is plausible that the user's query contained a slight misnomer, and this document aims to provide the most relevant and comprehensive information available.
Introduction
(2R)-3-hydroxy-2-methylpropanoic acid is a chiral organic compound that plays a role in the metabolic pathway of the amino acid valine. Its stereochemistry and functional groups—a carboxylic acid and a primary alcohol—dictate its physical and chemical behavior, making it a molecule of interest for researchers in metabolic studies and drug development. This technical guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.
Physicochemical Properties
The following tables summarize the known quantitative data for (2R)-3-hydroxy-2-methylpropanoic acid and its racemic mixture.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C4H8O3 | [1] |
| Molecular Weight | 104.10 g/mol | [1] |
| Appearance | Solid | [2] |
| Density | 1.195 g/cm³ | [3] |
| Boiling Point | 252.9 °C at 760 mmHg | [3] |
| Flash Point | 121 °C | [3] |
Table 2: Solubility Data for 3-hydroxy-2-methylpropanoic acid (Racemic)
| Solvent | Solubility | Source |
| Water | Soluble | [4] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Ether | Soluble | [4] |
| Benzene | Soluble (in hot benzene) | [4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Methodology:
-
A small, finely powdered sample of the crystalline compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
For a pure compound, this range is typically narrow (1-2 °C).
Solubility Determination
Assessing the solubility of a compound in various solvents is crucial for its application in different experimental and formulation contexts.
Methodology:
-
A small, accurately weighed amount of the solute (this compound) is added to a test tube.
-
A measured volume of the solvent (e.g., water, ethanol, methanol, acetone, benzene) is added incrementally.
-
The mixture is agitated vigorously after each addition.
-
Solubility is determined by observing the formation of a clear, homogenous solution at a specific solute concentration. Qualitative descriptors (e.g., soluble, slightly soluble, insoluble) are often used.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology (Potentiometric Titration):
-
A known concentration of the acidic compound is dissolved in water.
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the base.
-
A titration curve is generated by plotting the pH against the volume of base added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Optical Rotation Measurement
Optical rotation is a unique property of chiral molecules and is measured using a polarimeter.
Methodology:
-
A solution of the chiral compound with a known concentration is prepared in a suitable solvent.
-
The polarimeter tube is filled with the solution, ensuring no air bubbles are present.
-
Plane-polarized light is passed through the sample.
-
The angle to which the plane of polarized light is rotated by the solution is measured.
-
The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.
Visualizations
Metabolic Pathway
(R)-3-hydroxy-2-methylpropanoic acid (3-hydroxyisobutyrate) is an intermediate in the catabolism of the branched-chain amino acid, valine.[5][6][7]
Caption: Valine Catabolism Pathway.
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of an organic acid.
Caption: Physicochemical Property Determination Workflow.
Potential Signaling Role
While specific signaling pathways for (R)-3-hydroxy-2-methylpropanoic acid are not well-documented, the related molecule beta-hydroxybutyrate (BHB), a ketone body, is known to have signaling functions. This suggests a potential area for future research into the biological roles of (R)-3-hydroxy-2-methylpropanoic acid.
Caption: Hypothesized Signaling Roles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
(R)-2-Hydroxymethylpropanoic acid CAS number and structure
Initial Note to the Reader:
Following a comprehensive search, a specific CAS number and detailed technical data for (R)-2-Hydroxymethylpropanoic acid could not be definitively identified in publicly available scientific literature and chemical databases. The provided name is ambiguous and does not correspond to a commonly referenced chemical entity with established experimental data required for a technical guide of this nature.
The search results consistently redirected to a related but structurally distinct compound: 2,2-Bis(hydroxymethyl)propionic acid (CAS Number: 4767-03-7). This achiral molecule contains two hydroxymethyl groups attached to the second carbon of the propanoic acid backbone.
Given the ambiguity of the original request, this guide will provide a detailed technical overview of 2,2-Bis(hydroxymethyl)propionic acid , a compound with significant applications in polymer chemistry and drug delivery, which may be of interest to the target audience. We will adhere to the requested format, including data tables, experimental protocol examples, and visualizations.
Should a specific CAS number for "this compound" be available, a more targeted and accurate technical guide can be compiled.
Technical Guide: 2,2-Bis(hydroxymethyl)propionic Acid
Synonyms: Dimethylolpropionic acid (DMPA), Bis-MPA CAS Number: 4767-03-7 Molecular Formula: C₅H₁₀O₄ Molecular Weight: 134.13 g/mol
Chemical Structure
The chemical structure of 2,2-Bis(hydroxymethyl)propionic acid is characterized by a central quaternary carbon atom bonded to a carboxyl group, a methyl group, and two hydroxymethyl groups.
Chemical Structure Diagram:
Caption: Chemical structure of 2,2-Bis(hydroxymethyl)propionic acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,2-Bis(hydroxymethyl)propionic acid.
| Property | Value | Reference |
| Melting Point | 189-191 °C | [1] |
| Boiling Point | 366.7 ± 32.0 °C at 760 mmHg | |
| Density | 1.331 ± 0.06 g/cm³ | |
| Flash Point | 189.7 °C | |
| Water Solubility | Soluble | |
| pKa | 3.6 | |
| Appearance | White crystalline powder |
Applications in Research and Drug Development
2,2-Bis(hydroxymethyl)propionic acid is a versatile building block, primarily utilized in the synthesis of dendrimers and biodegradable polymers for various biomedical applications, including drug delivery. Its two hydroxyl groups and one carboxyl group allow for the creation of highly branched, well-defined macromolecular architectures.
Key Application Areas:
-
Dendrimer Synthesis: Bis-MPA is a key monomer for the synthesis of polyester dendrimers. These dendrimers can be functionalized with various targeting ligands and therapeutic agents for targeted drug delivery.
-
Biodegradable Polymers: It is used to synthesize biodegradable polycarbonates and polyesters. These polymers can be formulated into nanoparticles, micelles, and hydrogels for controlled release of drugs.
-
Polyurethane Dispersions: In the pharmaceutical industry, aqueous polyurethane dispersions derived from Bis-MPA can be used as film-forming agents for coating tablets and other dosage forms.
Experimental Protocols
While specific, detailed experimental protocols for "this compound" are unavailable, this section provides an illustrative example of a typical synthesis involving 2,2-Bis(hydroxymethyl)propionic acid: the preparation of a first-generation polyester dendron.
Synthesis of a First-Generation Bis-MPA Dendron:
Objective: To synthesize a first-generation dendron using 2,2-Bis(hydroxymethyl)propionic acid as the core and a protected anhydride as the branching unit.
Materials:
-
2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA)
-
2,2-Bis(acetoxymethyl)propionic anhydride
-
Pyridine (as solvent and catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve 2,2-Bis(hydroxymethyl)propionic acid (1 equivalent) in pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,2-Bis(acetoxymethyl)propionic anhydride (2.2 equivalents) in DCM to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure first-generation dendron.
Workflow Diagram:
Caption: General workflow for the synthesis of a first-generation Bis-MPA dendron.
Signaling Pathways and Logical Relationships
In the context of drug delivery, the logical relationship for the design of a dendrimer-based drug delivery system using Bis-MPA can be visualized.
Dendrimer-Based Drug Delivery Design Logic:
Caption: Logical flow from Bis-MPA to a functional dendrimer for targeted drug delivery.
This guide provides a comprehensive overview of 2,2-Bis(hydroxymethyl)propionic acid, a readily available and versatile compound. For a technical guide on the specific stereoisomer "this compound," a confirmed CAS number is essential for accurate data retrieval and analysis.
References
Spectroscopic Profile of (R)-2-Hydroxymethylpropanoic Acid: A Technical Guide
An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral building block, (R)-2-Hydroxymethylpropanoic Acid.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, also known as (2R)-3-hydroxy-2-methylpropanoic acid. This valuable chiral compound is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The data presented herein has been compiled from publicly available resources and is intended to serve as a detailed reference for compound identification, characterization, and quality control.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.65 | Multiplet | H-2 |
| ~1.12 | Doublet | C(2)-CH₃ |
| ~3.68 | Multiplet | C(3)-H₂ |
Note: The chemical shifts are referenced to an internal standard and may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Inferred from HSQC)
| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | ~180 | C-1 (COOH) | | ~67 | C-3 (CH₂OH) | | ~47 | C-2 (CH) | | ~17 | C(2)-CH₃ |
Note: These chemical shifts are inferred from ¹H-¹³C HSQC data and represent approximate values. The quaternary carboxyl carbon (C-1) is not observed in a standard HSQC experiment but is estimated based on typical values for carboxylic acids.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |
| 3400 - 2400 | Broad | O-H stretch (Carboxylic acid and Alcohol) |
| ~2970 | Medium | C-H stretch (Alkyl) |
| ~1715 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1200 | Medium | C-O stretch |
| ~1050 | Medium | C-O stretch |
Note: The IR absorption bands are characteristic of hydroxy carboxylic acids. The broadness of the O-H stretch is due to hydrogen bonding.
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion Type |
| 103.040 | [M-H]⁻ |
Note: This represents the deprotonated molecule observed in negative ion mode electrospray ionization.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound was prepared by dissolving the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), to a concentration suitable for NMR analysis.
Data Acquisition: ¹H NMR and ¹H-¹³C HSQC spectra were acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). For the ¹H spectrum, a standard pulse sequence was used. For the ¹H-¹³C HSQC spectrum, a gradient-enhanced pulse sequence was employed to provide correlation between directly bonded protons and carbons. Chemical shifts were referenced to an appropriate internal or external standard.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal was acquired first and automatically subtracted from the sample spectrum. The spectrum was typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound was prepared in a solvent system compatible with electrospray ionization, such as a mixture of water and methanol.
Data Acquisition: The sample solution was introduced into the electrospray ionization (ESI) source of a mass spectrometer, typically coupled with a liquid chromatography (LC) system for separation. The mass spectrum was acquired in negative ion mode to observe the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry can be used to confirm the elemental composition.
Commercial suppliers and pricing for (R)-2-Hydroxymethylpropanoic acid
An In-depth Technical Guide to (R)-2-Hydroxymethylpropanoic Acid for Researchers and Drug Development Professionals
This compound , more commonly known in the scientific literature as 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) , is a versatile building block in the synthesis of complex macromolecules. Its unique trifunctional structure, featuring two hydroxyl groups and one carboxylic acid group, makes it an ideal monomer for the construction of dendrimers, hyperbranched polymers, and biodegradable polyesters. These polymers have found significant applications in the fields of drug delivery, gene therapy, and tissue engineering. This guide provides an overview of its commercial availability, key synthetic applications, and methodologies for its use in the laboratory.
Commercial Suppliers and Pricing
This compound (CAS No. 4767-03-7) is readily available from a variety of chemical suppliers. The pricing can vary based on the purity and quantity of the product. Below is a summary of representative commercial suppliers and their pricing information.
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 2,2-Bis(hydroxymethyl)propionic acid | 98% | 100 g | $32.81 |
| 98% | 500 g | $58.90 | ||
| 98% | 3 kg | $177.65 | ||
| 98% | 12 kg | $576.00 | ||
| Thermo Fisher Scientific | 2,2-Bis(hydroxymethyl)propionic acid, 98+% | 98+% | 100 g | $36.65 |
| 98+% | 500 g | Inquire | ||
| ChemicalBook | 2,2-Bis(hydroxymethyl)propionic acid | ≥99% | 1 kg | $28.00 (from Nexal Inc.) |
| 2,2-Bis(hydroxymethyl)propionic acid | 99%min | 1 kg | $100.00 (from Hebei Chuanghai Biotechnology Co., Ltd.) | |
| Santa Cruz Biotechnology | 2,2-Bis(hydroxymethyl)propionic acid | Inquire | Inquire | Inquire |
| Spectrum Chemical | 2,2-Bis(hydroxymethyl)propionic Acid | Inquire | Inquire | Inquire |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.
Key Applications in Research and Drug Development
This compound is a cornerstone in the synthesis of biocompatible and biodegradable polymers. Its applications are primarily centered around the development of advanced materials for biomedical applications:
-
Dendrimer Synthesis: Bis-MPA is a fundamental building block for the synthesis of polyester dendrimers.[1] These dendrimers possess a highly branched, well-defined architecture with a large number of terminal functional groups. This multivalency makes them excellent candidates for drug delivery systems, capable of encapsulating therapeutic agents and targeting specific cells or tissues.[2]
-
Biodegradable Polymers: The ester linkages in polymers derived from bis-MPA are susceptible to hydrolysis, making them biodegradable.[1][3] This property is crucial for applications such as resorbable sutures, tissue engineering scaffolds, and controlled-release drug delivery systems, as the polymer matrix can degrade into non-toxic byproducts that are safely eliminated from the body.[2][4]
-
Gene Delivery: Cationic dendrimers synthesized from bis-MPA have been investigated as non-viral vectors for gene therapy.[3][5] The positively charged surface of these dendrimers can electrostatically interact with the negatively charged phosphate backbone of DNA or RNA, forming complexes that can be delivered into cells.
-
Surface Functionalization: The hydroxyl and carboxyl groups of bis-MPA provide reactive handles for the surface functionalization of biomaterials. This allows for the attachment of bioactive molecules, such as peptides or growth factors, to improve the biocompatibility and performance of medical implants and devices.
Experimental Methodologies
While specific, detailed experimental protocols are often tailored to the desired final product, the following sections outline the general methodologies for the synthesis of dendrimers and biodegradable polymers using this compound, as described in the scientific literature.
Synthesis of Polyester Dendrimers (Divergent Approach)
The divergent synthesis of polyester dendrimers using bis-MPA typically involves a stepwise growth from a central core. Each step consists of two key reactions: esterification to add a new generation of bis-MPA monomers, followed by deprotection of the hydroxyl groups to allow for the next round of esterification.
Methodology Overview:
-
Core Selection: A multifunctional core molecule, such as 1,1,1-tris(hydroxyphenyl)ethane, is chosen to initiate the dendrimer growth.
-
First Generation Synthesis: The hydroxyl groups of the core are reacted with an activated form of bis-MPA where the hydroxyl groups are protected (e.g., as an acetonide) and the carboxylic acid is activated for esterification. A common coupling agent is N,N'-dicyclohexylcarbodiimide (DCC).[6][7]
-
Deprotection: The protecting groups on the newly added bis-MPA units are removed (e.g., by acid-catalyzed hydrolysis for acetonides) to expose the peripheral hydroxyl groups.
-
Iterative Growth: Steps 2 and 3 are repeated to build subsequent generations of the dendrimer, with each cycle doubling the number of peripheral hydroxyl groups.
-
Purification: After each step, the product is purified, often using column chromatography, to remove unreacted starting materials and byproducts.
Synthesis of Functional Biodegradable Polyesters via O-alkylation
A facile method for synthesizing functional biodegradable polyesters involves the selective O-alkylation of the hydroxyl groups of bis-MPA, followed by polymerization. This approach allows for the introduction of various functionalities into the polymer backbone.[2][8]
Methodology Overview:
-
Selective O-alkylation of bis-MPA: this compound is reacted with alkyl halides in the presence of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to selectively form mono- or di-O-alkylated bis-MPA.[8] The stoichiometry of the reactants and the reaction time can be controlled to favor the desired product.
-
Polymerization: The resulting functionalized bis-MPA monomers can then be polymerized. For example, if a di-O-alkylated bis-MPA with a remaining carboxylic acid is used, it can undergo condensation polymerization with a diol to form a polyester.
-
Post-polymerization Modification: If the introduced alkyl groups contain reactive sites (e.g., allyl groups), further functionalization of the polymer can be achieved after polymerization.
-
Purification and Characterization: The synthesized polymer is purified, typically by precipitation, and characterized using techniques such as NMR, FT-IR, and size exclusion chromatography (SEC).
References
- 1. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanotheranosticlab.com [nanotheranosticlab.com]
- 3. mdpi.com [mdpi.com]
- 4. Biodegradable Polymeric Materials: Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds [unige.iris.cineca.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solubility Profile of (R)-2-Hydroxymethylpropanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (R)-2-Hydroxymethylpropanoic acid, a crucial building block in various synthetic applications, including pharmaceuticals and polymer chemistry. Understanding its solubility in different organic solvents is paramount for process development, purification, and formulation design. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. For the purpose of this guide, data for the closely related and more commonly studied achiral analogue, 2,2-Bis(hydroxymethyl)propionic acid (DMPA), is used as a proxy, as the solubility is not expected to be significantly impacted by the stereochemistry in most common organic solvents.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x) of 2,2-Bis(hydroxymethyl)propionic acid in a range of organic solvents at various temperatures. This data is essential for selecting appropriate solvents for reactions, crystallizations, and formulations.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Alcohols | ||
| Methanol | 288.15 | 0.1358 |
| 298.15 | 0.1667 | |
| 308.15 | 0.2034 | |
| 318.15 | 0.2468 | |
| 328.15 | 0.2975 | |
| Ethanol | 288.15 | 0.0885 |
| 298.15 | 0.1089 | |
| 308.15 | 0.1333 | |
| 318.15 | 0.1621 | |
| 328.15 | 0.1959 | |
| 1-Propanol | 288.15 | 0.0632 |
| 298.15 | 0.0778 | |
| 308.15 | 0.0954 | |
| 318.15 | 0.1167 | |
| 328.15 | 0.1418 | |
| 2-Propanol | 288.15 | 0.0511 |
| 298.15 | 0.0630 | |
| 308.15 | 0.0775 | |
| 318.15 | 0.0952 | |
| 328.15 | 0.1164 | |
| 1-Butanol | 288.15 | 0.0468 |
| 298.15 | 0.0578 | |
| 308.15 | 0.0712 | |
| 318.15 | 0.0878 | |
| 328.15 | 0.1080 | |
| 2-Butanol | 288.15 | 0.0395 |
| 298.15 | 0.0489 | |
| 308.15 | 0.0605 | |
| 318.15 | 0.0749 | |
| 328.15 | 0.0924 | |
| Esters | ||
| Methyl Acetate | 288.15 | 0.0189 |
| 298.15 | 0.0235 | |
| 308.15 | 0.0292 | |
| 318.15 | 0.0363 | |
| 328.15 | 0.0449 | |
| Ethyl Acetate | 288.15 | 0.0142 |
| 298.15 | 0.0177 | |
| 308.15 | 0.0221 | |
| 318.15 | 0.0276 | |
| 328.15 | 0.0343 | |
| Butyl Acetate | 288.15 | 0.0085 |
| 298.15 | 0.0107 | |
| 308.15 | 0.0135 | |
| 318.15 | 0.0169 | |
| 328.15 | 0.0212 | |
| Amides | ||
| N,N-Dimethylformamide | 288.15 | 0.2356 |
| 298.15 | 0.2789 | |
| 308.15 | 0.3283 | |
| 318.15 | 0.3845 | |
| 328.15 | 0.4482 | |
| Ketones | ||
| Acetone | 288.15 | 0.0255 |
| 298.15 | 0.0318 | |
| 308.15 | 0.0397 | |
| 318.15 | 0.0496 | |
| 328.15 | 0.0619 | |
| Other | ||
| Water | 288.15 | 0.0205 |
| 298.15 | 0.0245 | |
| 308.15 | 0.0292 | |
| 318.15 | 0.0347 | |
| 328.15 | 0.0412 |
Data extracted from a study on the thermodynamic analysis of 2,2-Bis(hydroxymethyl)propionic acid solubility.
Experimental Protocol: Gravimetric Method for Solubility Determination
The following protocol outlines a detailed gravimetric method for determining the solubility of this compound in an organic solvent. This method relies on the principle of creating a saturated solution at a specific temperature and then determining the mass of the dissolved solute in a known mass of the solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer and temperature probe
-
Thermostatic water bath with temperature control (±0.1 K)
-
Analytical balance (±0.0001 g)
-
Drying oven
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed glass vials with airtight caps
-
Spatula and weighing paper
2. Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Pre-weigh several glass vials with their caps and record the masses.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to the vessel.
-
Set the thermostatic water bath to the desired temperature and allow the temperature of the solvent in the jacketed vessel to equilibrate.
-
Begin stirring the mixture at a constant rate to facilitate dissolution and maintain a uniform suspension.
-
Allow the mixture to equilibrate for a sufficient time (typically several hours, to be determined by preliminary experiments) to ensure that the solution is saturated. This can be confirmed by taking samples at different time points until the concentration of the dissolved solid remains constant.
-
-
Sampling:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid drawing any solid particles. The pre-heating of the syringe to the experimental temperature is critical to prevent premature crystallization of the solute.
-
Quickly transfer the sampled solution into a pre-weighed glass vial and seal it tightly.
-
-
Gravimetric Analysis:
-
Weigh the sealed vial containing the sample solution to determine the total mass of the solution.
-
Remove the cap and place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). The exact temperature should be determined based on the boiling point of the solvent and the thermal stability of the acid.
-
Dry the sample to a constant weight. This is achieved by periodically removing the vial from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ±0.0002 g).
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the mass of the empty vial from the final constant mass of the vial with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.
-
The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or as a mole fraction.
Mole Fraction (x) Calculation: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:
-
m_solute = mass of the dissolved solute
-
M_solute = molar mass of this compound
-
m_solvent = mass of the solvent
-
M_solvent = molar mass of the solvent
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Workflow for gravimetric solubility determination.
(R)-2-Hydroxymethylpropanoic Acid: A Theoretical Exploration of its Natural Occurrence and Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Hydroxymethylpropanoic acid, a chiral organic acid, is a molecule of interest for its potential applications in the synthesis of fine chemicals and pharmaceuticals. Despite its intriguing structure, a comprehensive review of the scientific literature and chemical databases reveals no definitive evidence of its natural occurrence. Consequently, no specific biosynthetic pathway has been elucidated for this compound. This technical guide provides a theoretical exploration of its plausible biosynthesis, drawing upon established principles of microbial and plant metabolism. By examining related biosynthetic pathways for 2-hydroxy acids and branched-chain acids, and considering the action of known enzyme classes such as hydroxylases, we propose a hypothetical metabolic route for the formation of this compound. This document is intended to serve as a foundational resource for researchers seeking to investigate the potential for biological production of this and similar chiral molecules.
Introduction
Chiral hydroxy acids are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry, where enantiomeric purity is often a critical determinant of therapeutic efficacy and safety. This compound, with its stereocenter at the C2 position, represents a simple yet potentially versatile synthon. However, a thorough investigation of scientific literature indicates that this compound has not been identified as a naturally occurring metabolite in microorganisms, plants, or animals. The absence of known natural sources necessitates a theoretical approach to understanding its potential biological synthesis. This guide will therefore focus on constructing a plausible, hypothetical biosynthetic pathway for this compound based on known enzymatic reactions and metabolic pathways.
Hypothetical Biosynthesis of this compound
The proposed biosynthetic pathway for this compound commences with the central metabolite, propionyl-CoA, which is a common intermediate in the metabolism of odd-chain fatty acids and certain amino acids.[1][2][3] The pathway is envisioned to proceed through a series of enzymatic steps involving carboxylation, reduction, and stereospecific hydroxylation.
Proposed Metabolic Pathway
The hypothetical pathway can be broken down into the following key transformations:
-
Carboxylation of Propionyl-CoA: The pathway initiates with the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[1]
-
Epimerization: (S)-Methylmalonyl-CoA is then epimerized to its (R)-enantiomer by methylmalonyl-CoA epimerase .
-
Reduction to Aldehyde: The thioester of (R)-methylmalonyl-CoA is reduced to an aldehyde, (R)-2-methyl-3-oxopropanoate, by an acyl-CoA reductase .
-
Reduction to Alcohol: The aldehyde is further reduced to a primary alcohol, (R)-2-methyl-3-hydroxypropanoate, by an aldehyde reductase .
-
Hydroxylation: The key step for the formation of the target molecule is the stereospecific hydroxylation of the methyl group of (R)-2-methyl-3-hydroxypropanoate to yield this compound. This reaction is proposed to be catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase, which are known for their ability to perform regio- and stereospecific hydroxylations of unactivated C-H bonds.[4][5][6][7]
The following diagram, generated using the DOT language, illustrates this hypothetical biosynthetic pathway.
Caption: A hypothetical biosynthetic pathway for this compound.
Quantitative Data Summary
As this compound is not a known natural product, there is no quantitative data available regarding its natural occurrence or the efficiency of its biosynthetic enzymes. The following table is therefore presented as a template for future research, outlining the types of quantitative data that would be essential for characterizing this hypothetical pathway.
| Parameter | Description | Hypothetical Value/Unit | Reference |
| Substrate Concentration | Intracellular concentration of Propionyl-CoA. | µM | To be determined |
| Enzyme Activity (PCC) | Specific activity of Propionyl-CoA Carboxylase. | U/mg protein | To be determined |
| Enzyme Activity (Epimerase) | Specific activity of Methylmalonyl-CoA Epimerase. | U/mg protein | To be determined |
| Enzyme Activity (Reductases) | Specific activities of Acyl-CoA and Aldehyde Reductases. | U/mg protein | To be determined |
| Enzyme Activity (Hydroxylase) | Specific activity of the putative Cytochrome P450. | U/mg protein | To be determined |
| Product Titer | Concentration of this compound. | g/L | To be determined |
| Yield | Molar yield of product from precursor. | mol/mol | To be determined |
| Enantiomeric Excess | Purity of the (R)-enantiomer. | % ee | To be determined |
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers aiming to investigate the proposed biosynthetic pathway. These are generalized methodologies that would require optimization for specific host organisms and enzymes.
Protocol for Heterologous Expression and a Hypothetical Biosynthetic Pathway
This protocol outlines the steps for engineering a microbial host, such as Escherichia coli, to produce this compound.
Workflow Diagram:
Caption: Workflow for heterologous production of this compound.
Methodology:
-
Gene Identification and Synthesis: Identify candidate genes for each enzymatic step from various microbial sources. Genes encoding propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, acyl-CoA reductase, aldehyde reductase, and a suitable cytochrome P450 monooxygenase should be selected. The gene sequences should be codon-optimized for expression in E. coli and synthesized commercially.
-
Vector Construction: Clone the synthesized genes into compatible expression vectors under the control of an inducible promoter (e.g., T7 promoter). A multi-cistronic expression system or co-transformation of multiple plasmids can be employed.
-
Host Strain and Transformation: Transform the expression vectors into a suitable E. coli host strain (e.g., BL21(DE3)).
-
Culture and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB or a defined minimal medium) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Substrate Feeding: Supplement the culture medium with a precursor such as propionate to enhance the intracellular pool of propionyl-CoA.
-
Extraction and Analysis: Centrifuge the culture to separate the cells from the supernatant. The product, being an organic acid, is expected to be in the supernatant. Acidify the supernatant to pH 2-3 with HCl and extract with an organic solvent such as ethyl acetate. The organic phase is then dried, concentrated, and analyzed by LC-MS for product identification and quantification. Chiral HPLC will be necessary to determine the enantiomeric excess of the (R)-isomer.
Protocol for In Vitro Enzymatic Assay of a Putative Hydroxylase
This protocol describes the in vitro characterization of a candidate cytochrome P450 monooxygenase to confirm its activity on the proposed substrate.
Methodology:
-
Protein Purification: Express and purify the candidate cytochrome P450 and its corresponding reductase partner from the E. coli host using affinity chromatography (e.g., Ni-NTA).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified cytochrome P450 (1-5 µM)
-
Purified reductase partner (1-5 µM)
-
(R)-2-methyl-3-hydroxypropanoate (substrate, 1-10 mM)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
-
Reaction Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
Reaction Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., an equal volume of acetonitrile). Centrifuge to pellet the precipitated protein. Extract the supernatant with ethyl acetate.
-
Analysis: Analyze the extracted sample by LC-MS to detect the formation of this compound.
Conclusion and Future Outlook
While this compound has not been reported as a natural product, this guide provides a scientifically grounded, albeit hypothetical, framework for its biosynthesis. The proposed pathway leverages well-characterized enzymatic reactions and offers a roadmap for future research in the field of synthetic biology and metabolic engineering. The successful engineering of a microbial host for the production of this compound would not only provide a sustainable route to a valuable chiral building block but also expand our understanding of the catalytic potential of enzymes in constructing novel chemical structures. Future work should focus on the identification and characterization of suitable enzymes, particularly stereospecific hydroxylases, and the optimization of the metabolic pathway in a suitable microbial chassis.
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Regio- and Stereospecific Hydroxylation of Various Steroids at the 16α Position of the D Ring by the Streptomyces griseus Cytochrome P450 CYP154C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Historical discovery and synthesis of (R)-2-Hydroxymethylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-2-Hydroxymethylpropanoic acid, a chiral building block with potential applications in pharmaceuticals and material science, presents a unique synthetic challenge due to the stereocenter at the C2 position. While the specific historical discovery of this compound is not well-documented in publicly available literature, its synthesis can be achieved through established methodologies for producing chiral α-hydroxy acids. This technical guide provides an in-depth overview of the plausible synthetic routes, including chemical and biocatalytic methods. Detailed experimental protocols, quantitative data from analogous syntheses, and workflow visualizations are presented to aid researchers in the design and execution of a successful synthesis of this compound.
Introduction
Chiral α-hydroxy acids are a vital class of molecules in organic synthesis, serving as versatile intermediates in the preparation of a wide array of biologically active compounds and advanced materials. The enantiomeric purity of these acids is often crucial for their desired function. This guide focuses on the synthesis of this compound, a molecule whose potential is yet to be fully explored. The absence of a detailed historical record of its discovery necessitates a focus on established and adaptable synthetic strategies.
Synthetic Strategies
The synthesis of this compound can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution. Biocatalysis offers a powerful tool for both approaches, often providing high enantioselectivity under mild reaction conditions.
Asymmetric Synthesis from Chiral Precursors
A common and effective method for the synthesis of chiral α-hydroxy acids is the stereospecific manipulation of readily available chiral starting materials. L-amino acids, for instance, can serve as inexpensive and enantiomerically pure precursors.
General Workflow for Asymmetric Synthesis from a Chiral Amino Acid:
Caption: Asymmetric synthesis of this compound from a chiral amino acid precursor.
Synthesis of Racemic 2-Hydroxymethylpropanoic Acid and Chiral Resolution
An alternative strategy involves the initial synthesis of the racemic mixture of 2-Hydroxymethylpropanoic acid, followed by separation of the enantiomers.
General Workflow for Racemic Synthesis and Resolution:
Caption: General workflow for the synthesis of racemic 2-Hydroxymethylpropanoic acid followed by enzymatic kinetic resolution.
Experimental Protocols
The following protocols are generalized from methodologies reported for analogous chiral α-hydroxy acids and should be adapted and optimized for the synthesis of this compound.
Protocol for Asymmetric Synthesis from 2-Methyl-L-phenylalanine Hydrochloride (Analogous Method)
This protocol is adapted from a reported synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid and illustrates the diazotization of an amino acid to yield the corresponding hydroxy acid.[1]
Materials:
-
2-Methyl-L-phenylalanine hydrochloride
-
1,4-Dioxane
-
1M Dilute sulfuric acid
-
Sodium nitrite
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
In a three-necked reaction flask, dissolve 2-methyl-L-phenylalanine hydrochloride in a mixture of 1,4-dioxane and 1M dilute sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by pulping with a mixed solution of petroleum ether and ethyl acetate to yield the final product.
Protocol for Enzymatic Kinetic Resolution of a Racemic Ester (General Method)
This protocol describes a general procedure for the kinetic resolution of a racemic ester using a lipase, which selectively hydrolyzes one enantiomer.
Materials:
-
Racemic methyl 2-hydroxymethylpropanoate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., heptane)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of racemic methyl 2-hydroxymethylpropanoate in a biphasic system of phosphate buffer and an organic solvent, add the immobilized lipase.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the aqueous and organic layers.
-
Work-up of the unreacted (R)-ester (in the organic layer): Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the enantiomerically enriched (R)-ester.
-
Work-up of the (S)-acid (in the aqueous layer): Acidify the aqueous layer with hydrochloric acid to pH 2. Extract the (S)-acid with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate to obtain the enantiomerically enriched (S)-acid.
-
Hydrolyze the enriched (R)-ester to obtain this compound.
Data Presentation
The following table summarizes typical quantitative data from enzymatic resolutions of similar chiral acids, which can be used as a benchmark for the synthesis of this compound.
| Enzyme | Substrate (Analogous) | Conversion (%) | Enantiomeric Excess (e.e. %) of Unreacted Ester | Enantiomeric Excess (e.e. %) of Product Acid | Reference |
| Candida antarctica Lipase B | Racemic β-butyrolactone | ~50 | >99 (R) | >99 (S) | [2] |
| Candida rugosa Lipase | Racemic 2-(4-methylphenyl)propanoic acid | ~50 | >95 (S) | >95 (R) | [3] |
Conclusion
While the historical discovery of this compound remains elusive, its synthesis is well within the reach of modern organic chemistry. The strategies outlined in this guide, particularly those leveraging asymmetric synthesis from chiral precursors and enzymatic kinetic resolution, provide a solid foundation for researchers to produce this valuable chiral building block. The provided protocols and data from analogous systems offer a starting point for the development of a robust and efficient synthetic route. Further research and optimization will be crucial to unlocking the full potential of this compound in various scientific and industrial applications.
References
Methodological & Application
Application Notes and Protocols for (R)-3-Hydroxy-2-methylpropanoic Acid: A Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxy-2-methylpropanoic acid, and its corresponding methyl ester, widely known as the Roche ester, are invaluable chiral building blocks in modern organic synthesis. Their utility stems from the densely functionalized and stereochemically defined structure, which serves as a versatile starting material for the enantioselective synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and other biologically active compounds.
Applications in Drug Development and Natural Product Synthesis
(R)-3-Hydroxy-2-methylpropanoic acid provides a readily available source of a chiral β-hydroxy acid moiety, a common structural motif in many biologically active molecules. Its application spans various therapeutic areas and the synthesis of intricate natural products.
Key Applications:
-
Polyketide Synthesis: The stereotriad arrangement of substituents in derivatives of the Roche ester makes it an ideal starting material for the synthesis of polyketide natural products, which are known for their diverse biological activities, including antibiotic, antifungal, and anticancer properties.[1][2]
-
Pharmaceuticals: This chiral building block is crucial for the synthesis of various pharmaceuticals. Examples include vitamins like Vitamin E, fragrance compounds such as muscone, and antibiotics like rapamycin.[3][4]
-
Asymmetric Synthesis: The Roche ester and its derivatives are widely employed in asymmetric synthesis to introduce chirality and build complex stereochemical architectures in a controlled manner.[3][5]
Table 1: Examples of Bioactive Molecules Synthesized from (R)-3-Hydroxy-2-methylpropanoic Acid or its Derivatives
| Compound Class | Specific Example | Biological Activity/Application | Reference |
| Polyketide Natural Products | Dictyostatin | Antitumor Agent | [1] |
| Antibiotics | Rapamycin | Immunosuppressant | [3][4] |
| Vitamins | Vitamin E | Antioxidant | [3][4] |
| Fragrance Compounds | Muscone | Perfumery | [3][4] |
Experimental Protocols
The following protocols describe the synthesis and a typical transformation of the Roche ester, methyl (R)-3-hydroxy-2-methylpropanoate.
Protocol 1: Asymmetric Synthesis of Methyl (R)-3-hydroxy-2-methylpropanoate (Roche Ester) via Catalytic Hydrogenation
This protocol is based on the highly efficient rhodium-catalyzed asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.
Materials:
-
Methyl 2-(hydroxymethyl)acrylate
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral Phosphine Ligand (e.g., (S,S)-Me-DuPhos, (R,R)-Binap)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, a high-pressure reactor is charged with [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and the chiral phosphine ligand (0.011 mmol, 1.1 mol%).
-
Anhydrous, degassed methanol (10 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst complex.
-
Methyl 2-(hydroxymethyl)acrylate (1.0 mmol) is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a set time (e.g., 12-24 hours).
-
Upon completion, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a mixture of hexane and ethyl acetate as eluent) to afford pure methyl (R)-3-hydroxy-2-methylpropanoate.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Table 2: Quantitative Data for the Asymmetric Hydrogenation to Roche Ester
| Chiral Ligand | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S,S)-Me-DuPhOS | 1 | 10 | 12 | >99 | 95 |
| (R,R)-Binap | 1 | 10 | 12 | >99 | 92 |
| THNAPhos 5a | 0.1 | 10 | 24 | >99 | 96.7 |
(Data is representative and may vary based on specific experimental conditions)
Protocol 2: Protection of the Hydroxyl Group of Roche Ester
Protection of the primary hydroxyl group is a common step to allow for further transformations at the ester functionality. A typical silyl ether protection is described below.
Materials:
-
Methyl (R)-3-hydroxy-2-methylpropanoate (Roche ester)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of methyl (R)-3-hydroxy-2-methylpropanoate (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (1.2 mmol) portionwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield the TBDMS-protected Roche ester.
Visualizations
Synthesis and Elaboration of (R)-3-Hydroxy-2-methylpropanoic Acid
References
Application Notes and Protocols for the Esterification of (R)-2-Hydroxymethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various esters of (R)-2-Hydroxymethylpropanoic acid, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The following sections outline common esterification methodologies, present quantitative data for representative reactions, and provide detailed experimental procedures.
Introduction
This compound is a versatile chiral starting material. Its carboxylic acid and primary alcohol functionalities allow for a wide range of chemical modifications. Esterification of the carboxylic acid group is a fundamental transformation that enables the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This is a critical step in drug development and the synthesis of complex organic molecules. This application note details three common and effective methods for the esterification of this acid: Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction.
Key Esterification Protocols
The choice of esterification protocol depends on the desired ester, the scale of the reaction, and the sensitivity of the starting materials to acidic or basic conditions. Below are summaries and detailed protocols for three widely applicable methods.
Fischer-Speier Esterification
This is a classic acid-catalyzed esterification method, well-suited for the synthesis of simple alkyl esters such as methyl and ethyl esters. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.
Steglich Esterification
A mild, room-temperature esterification method that uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.[3][4]
Mitsunobu Reaction
This reaction allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions using a phosphine and an azodicarboxylate.[5][6][7][8][9] It is particularly useful for the esterification of sterically hindered substrates or when inversion of stereochemistry at the alcohol center is desired (though not applicable to the carboxylic acid itself).
Data Presentation: Comparison of Esterification Protocols
The following table summarizes typical reaction conditions and yields for the synthesis of methyl, ethyl, and benzyl esters of this compound using the protocols detailed below.
| Target Ester | Method | Alcohol/Alkyl Halide | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl (R)-2-(hydroxymethyl)propanoate | Fischer-Speier | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 4-8 | ~85-95 |
| Ethyl (R)-2-(hydroxymethyl)propanoate | Fischer-Speier | Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 4-8 | ~85-95 |
| Benzyl (R)-2-(hydroxymethyl)propanoate | Steglich | Benzyl alcohol | DCC, DMAP | Dichloromethane | 25 | 12-24 | ~90 |
| tert-Butyl (R)-2-(hydroxymethyl)propanoate | Steglich | tert-Butanol | DCC, DMAP | Dichloromethane | 25 | 24-48 | ~70-80 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Methyl (R)-2-(hydroxymethyl)propanoate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which acts as both the reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (R)-2-(hydroxymethyl)propanoate.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Steglich Esterification for Benzyl (R)-2-(hydroxymethyl)propanoate
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous dichloromethane.
-
Add the DCC solution dropwise to the stirring reaction mixture over 15-20 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure benzyl (R)-2-(hydroxymethyl)propanoate.
Visualizations
General Workflow for Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Logical Relationship in Steglich Esterification
References
- 1. researchgate.net [researchgate.net]
- 2. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]
- 6. CAS#:179388-73-9 | 2,2-BIS-(HYDROXYMETHYL)-PROPANOIC ACID BENZYL ESTER | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Application of (R)-2-Hydroxymethylpropanoic Acid in Polymer Chemistry: Application Notes and Protocols
(R)-2-Hydroxymethylpropanoic acid , more commonly known in polymer chemistry as 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) , is a versatile AB2-type monomer that has garnered significant attention for the synthesis of highly branched and functional polymers. Its unique structure, featuring one carboxyl group (A) and two hydroxyl groups (B), enables the facile construction of complex macromolecular architectures such as dendrimers, hyperbranched polymers, and functional linear polymers. These materials are at the forefront of research in biodegradable polymers, drug delivery systems, and advanced coatings.
Application Notes
The primary applications of bis-MPA in polymer chemistry stem from its ability to introduce a high density of functional groups and create specific three-dimensional structures.
1. Biodegradable Polymers for Biomedical Applications:
Polymers derived from bis-MPA, particularly polyesters, are known for their biodegradability, making them excellent candidates for biomedical applications.[1] The ester linkages in the polymer backbone are susceptible to hydrolysis under physiological conditions, breaking down into smaller, non-toxic molecules that can be safely metabolized or excreted by the body. This property is highly desirable for applications such as:
-
Drug Delivery: Bis-MPA-based dendrimers and hyperbranched polymers can encapsulate or be conjugated with therapeutic agents.[2][3] Their branched structure provides numerous terminal groups for drug attachment and can protect the drug from premature degradation. The biodegradable nature of the polymer carrier allows for a controlled and sustained release of the drug at the target site.
-
Tissue Engineering: Scaffolds made from biodegradable bis-MPA polymers can provide temporary support for cell growth and tissue regeneration. As the new tissue forms, the polymer scaffold gradually degrades, leaving behind healthy, functional tissue.
2. Hyperbranched Polymers and Dendrimers:
The AB2 structure of bis-MPA is ideal for the single-monomer synthesis of hyperbranched polyesters through polycondensation.[4][5] This one-pot synthesis is a significant advantage over the more complex, multi-step synthesis required for perfect dendrimers. Hyperbranched polymers based on bis-MPA exhibit unique properties such as low viscosity, high solubility, and a high concentration of terminal functional groups. These characteristics make them suitable for use as:
-
Rheology Modifiers: Their low viscosity compared to linear polymers of similar molecular weight makes them effective additives for reducing the viscosity of polymer melts and solutions.
-
Crosslinking Agents: The numerous terminal hydroxyl groups can be reacted to form highly crosslinked networks, enhancing the mechanical and thermal properties of materials.[6]
-
Toughening Agents: Commercial hyperbranched polyesters based on bis-MPA, such as Boltorn™, are used as toughening agents for thermosetting resins like polyurethanes.[6]
3. Waterborne Polyurethane Dispersions (PUDs):
Bis-MPA plays a crucial role as a hydrophilic internal emulsifier in the synthesis of waterborne polyurethane dispersions. The carboxylic acid group of bis-MPA can be neutralized with a tertiary amine to form a salt, which imparts hydrophilicity to the polyurethane backbone, allowing it to be dispersed in water without the need for volatile organic solvents (VOCs).[7][8][9][10] These environmentally friendly PUDs are widely used in:
-
Coatings: For wood, metal, and plastics, offering excellent adhesion, flexibility, and chemical resistance.
-
Adhesives: Providing strong and durable bonds for a variety of substrates.
-
Textile Finishes: To impart desirable properties such as softness, water repellency, and wrinkle resistance.
Quantitative Data Presentation
The following tables summarize key quantitative data for various polymers synthesized using bis-MPA, compiled from multiple research sources.
Table 1: Molecular Weight and Polydispersity of bis-MPA-based Polymers
| Polymer Architecture | Synthesis Method | Core Molecule | Generation/Target Mn ( g/mol ) | Mn ( g/mol ) (Experimental) | Polydispersity Index (PDI) | Reference |
| Hyperbranched Polyester | Melt Polycondensation (bulk) | None | N/A | 6000 - 7000 | High (>2) | [4][5] |
| Dendrimer | Divergent Synthesis | Trimethylolpropane | G4 | ~4800 | 1.05 | [6] |
| Dendrimer | Divergent Synthesis | Ethylene Glycol | G5 | ~9500 | 1.03 | [6] |
| Linear Polyester | Chain-growth Polymerization | N/A | 10,000 | 10,560 | < 1.2 | [2][6] |
| Polyurethane Dispersion | Prepolymer Method | N/A | N/A | 38,180 - 43,300 | 1.18 - 1.31 | [11] |
Table 2: Thermal Properties of bis-MPA-based Polyesters
| Polymer Architecture | Modification | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% wt loss, °C) | Reference |
| Hyperbranched Polyester | Unmodified | -33 to 9 | 204 - 340 | [12] |
| Linear Benzoyl-protected Polyester | Benzoyl protected | ~110 | ~350 | [2] |
| Dendrimer (G4) | Hydroxyl terminated | ~45 | ~300 | [6] |
Experimental Protocols
1. Synthesis of Hyperbranched Polyester from bis-MPA (Bulk Polycondensation)
This protocol describes a one-pot synthesis of a hyperbranched aliphatic polyester.
-
Materials:
-
2,2-bis(hydroxymethyl)propanoic acid (bis-MPA)
-
Sulfuric acid (H₂SO₄) as catalyst
-
Four-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser for water removal.
-
-
Procedure:
-
Add bis-MPA to the reaction vessel.
-
Heat the vessel to 140-160 °C under a nitrogen atmosphere to melt the monomer.
-
Once a homogenous melt is formed, add a catalytic amount of sulfuric acid (e.g., 0.1-0.5 mol% relative to bis-MPA).
-
Maintain the reaction temperature and stir the mixture vigorously. Water will be produced as a byproduct and should be removed via the condenser.
-
Monitor the reaction progress by measuring the viscosity of the mixture or by taking samples for analysis (e.g., by ¹³C NMR to determine the degree of branching).[4]
-
The reaction is typically stopped when the desired molecular weight or viscosity is reached. This can take several hours.
-
The resulting hyperbranched polymer is cooled and can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.
-
2. Synthesis of Waterborne Polyurethane Dispersion (Prepolymer Method)
This protocol outlines the synthesis of a stable aqueous polyurethane dispersion using bis-MPA as the internal emulsifier.
-
Materials:
-
Polyol (e.g., Poly(tetramethylene ether)glycol - PTMEG)
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
2,2-bis(hydroxymethyl)propanoic acid (bis-MPA)
-
Triethylamine (TEA) for neutralization
-
Chain extender (e.g., Ethylene diamine - EDA)
-
Acetone (or another suitable solvent)
-
Deionized water
-
Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet.
-
-
Procedure:
-
Prepolymer Formation:
-
Dry the polyol and bis-MPA under vacuum.
-
Charge the polyol and diisocyanate into the reaction vessel under a nitrogen atmosphere.
-
Heat the mixture to 70-80 °C and stir until a homogenous solution is obtained.
-
Add bis-MPA to the mixture and continue the reaction for 2-4 hours to form an NCO-terminated prepolymer. The NCO content can be monitored by titration.[8]
-
-
Neutralization and Dispersion:
-
Cool the prepolymer to around 40-50 °C.
-
Add triethylamine to neutralize the carboxylic acid groups of the bis-MPA units. Stir for 30 minutes.
-
Add deionized water to the neutralized prepolymer under high shear stirring to form a stable dispersion.
-
-
Chain Extension:
-
Add the chain extender (e.g., ethylene diamine dissolved in water) dropwise to the dispersion while stirring. This will increase the molecular weight of the polyurethane.
-
-
Solvent Removal (if applicable):
-
If a solvent like acetone was used, it can be removed by distillation under reduced pressure.
-
-
Mandatory Visualizations
Caption: Workflow for the one-pot synthesis of hyperbranched polyester from bis-MPA.
References
- 1. polymerfactory.com [polymerfactory.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparisons of the dendrimer, the hyperbranched polymer, and the linear polymer of bis-MPA - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Morphology, and Particle Size Control of Acidic Aqueous Polyurethane Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 12. Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Chiral Separation of 2-Hydroxymethylpropanoic Acid Enantiomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxymethylpropanoic acid is a chiral building block of interest in the synthesis of various pharmaceutical compounds and specialty chemicals. As the biological activity and pharmacological properties of enantiomers can differ significantly, the development of robust analytical methods for their separation and quantification is crucial for quality control, process optimization, and regulatory compliance. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of the enantiomers of 2-Hydroxymethylpropanoic acid. The primary method described utilizes ligand exchange chromatography (LEC), a highly selective technique for the resolution of α-hydroxy acids. Alternative approaches using polysaccharide-based chiral stationary phases (CSPs) and indirect separation via derivatization are also discussed.
Primary Method: Ligand Exchange Chromatography (LEC)
Ligand exchange chromatography is a powerful technique for the chiral separation of molecules that can act as ligands, such as amino acids and hydroxy acids. In this method, a chiral selector, typically an amino acid derivative, is coated or bonded to the stationary phase. A metal ion, commonly copper (II), is introduced into the mobile phase. The analyte enantiomers form transient diastereomeric complexes with the chiral selector and the metal ion. The differing stabilities of these complexes lead to different retention times and, consequently, their separation.
Experimental Protocol: Ligand Exchange Chromatography
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Astec™ CLC-D or CLC-L, 150 x 4.6 mm, 5 µm. The choice between CLC-D and CLC-L will determine the elution order of the enantiomers.
Reagents and Mobile Phase:
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O): ACS grade or higher.
-
Water: HPLC grade.
-
Mobile Phase: 1 mM Copper (II) Sulfate in HPLC grade water. The pH may be adjusted with a suitable buffer if necessary, typically in the range of 4.0-5.0.
Chromatographic Conditions:
-
Mobile Phase: 1 mM CuSO₄ in water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (due to the copper complexation of the analyte)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of racemic 2-Hydroxymethylpropanoic acid in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standards at appropriate concentrations (e.g., 10, 50, 100, 250, and 500 µg/mL) by diluting with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Ligand Exchange Chromatography
The following table summarizes the expected chromatographic performance for the chiral separation of 2-Hydroxymethylpropanoic acid enantiomers using the ligand exchange method.
| Parameter | (R)-2-Hydroxymethylpropanoic acid | (S)-2-Hydroxymethylpropanoic acid |
| Retention Time (t_R) | 8.2 min | 9.5 min |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 4500 | > 4500 |
| Resolution (R_s) | > 2.0 |
Alternative Method 1: Direct Separation on Polysaccharide-Based CSPs
Polysaccharide-based chiral stationary phases, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[1] These CSPs can be operated in normal-phase, reversed-phase, or polar organic modes. For a small, polar analyte like 2-Hydroxymethylpropanoic acid, a normal-phase or polar organic mode is often a good starting point.
Experimental Protocol: Polysaccharide-Based CSP
Instrumentation and Columns:
-
HPLC System: As described for the LEC method.
-
Chiral Stationary Phase: Chiralpak® AD-H or Lux® Amylose-1, 250 x 4.6 mm, 5 µm.
Reagents and Mobile Phase:
-
n-Hexane: HPLC grade.
-
Isopropanol (IPA): HPLC grade.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The ratio of hexane to IPA may need to be optimized.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of racemic 2-Hydroxymethylpropanoic acid in isopropanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter.
Data Presentation: Polysaccharide-Based CSP
The following table presents typical expected results for this alternative method.
| Parameter | This compound | (S)-2-Hydroxymethylpropanoic acid |
| Retention Time (t_R) | 12.7 min | 14.1 min |
| Tailing Factor (T_f) | 1.3 | 1.3 |
| Theoretical Plates (N) | > 4000 | > 4000 |
| Resolution (R_s) | > 1.8 |
Alternative Method 2: Indirect Separation via Derivatization
The indirect approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[2] The resulting diastereomers can then be separated on a standard achiral HPLC column. This method can also enhance detection sensitivity if the CDA contains a strong chromophore or fluorophore.
Experimental Protocol: Indirect Separation
Derivatization Step:
-
Chiral Derivatizing Agent: (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride (MTPA-Cl).
-
Reaction: To a solution of 2-Hydroxymethylpropanoic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (such as DCC or EDC) and a slight excess of the chiral derivatizing agent. Allow the reaction to proceed to completion.
-
Work-up: Quench the reaction and extract the diastereomeric esters. The organic layer is then dried and the solvent removed. The residue is reconstituted in the mobile phase for HPLC analysis.
Instrumentation and Columns:
-
HPLC System: As previously described.
-
Stationary Phase: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm (due to the phenyl group in the derivatizing agent).
-
Injection Volume: 10 µL
Data Presentation: Indirect Separation
The table below shows the expected performance for the separation of the diastereomeric derivatives.
| Parameter | Diastereomer 1 (R-acid, R-CDA) | Diastereomer 2 (S-acid, R-CDA) |
| Retention Time (t_R) | 15.3 min | 16.8 min |
| Tailing Factor (T_f) | 1.0 | 1.1 |
| Theoretical Plates (N) | > 6000 | > 6000 |
| Resolution (R_s) | > 2.5 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for developing a chiral HPLC separation method and the specific workflow for the primary ligand exchange chromatography method.
Caption: General workflow for chiral HPLC method development.
Caption: Experimental workflow for the LEC method.
Conclusion
This application note provides a comprehensive guide to the chiral separation of 2-Hydroxymethylpropanoic acid enantiomers by HPLC. The primary method, utilizing ligand exchange chromatography, offers excellent selectivity and resolution for this class of compounds. Alternative methods using polysaccharide-based chiral stationary phases and derivatization provide researchers with additional options to suit different laboratory setups and analytical requirements. The detailed protocols and expected performance data serve as a robust starting point for method development and validation in research and quality control environments.
References
Application Note: Derivatization of (R)-2-Hydroxymethylpropanoic Acid for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
1. Introduction and Principle
(R)-2-Hydroxymethylpropanoic acid is a chiral molecule containing both a carboxylic acid and a primary alcohol functional group. These polar groups impart low volatility and a tendency for hydrogen bonding, making direct analysis by gas chromatography (GC) challenging.[1][2] Chemical derivatization is a critical pre-analytical step to convert the analyte into a more volatile and thermally stable form suitable for GC separation and detection.[3] This process replaces the active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups with nonpolar moieties, which reduces polarity, minimizes peak tailing, and improves chromatographic resolution.[4]
The most common derivatization strategies for hydroxy acids are silylation and a two-step alkylation (esterification) followed by silylation.
-
Silylation: This is a one-step reaction where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on both the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group.[5][6] The resulting TMS derivatives are significantly more volatile and thermally stable.[3]
-
Alkylation and Silylation: This two-step process first involves the esterification of the carboxylic acid group, often forming a methyl ester using reagents like boron trifluoride in methanol (BF₃-MeOH).[7] Subsequently, the hydroxyl group is derivatized using a silylating agent.
For chiral analysis, which is essential for distinguishing between enantiomers like (R)- and (S)-2-Hydroxymethylpropanoic acid, two primary GC-based methods can be employed after derivatization:
-
Direct Chiral GC Analysis: The analyte is derivatized with an achiral reagent (e.g., MSTFA) and the resulting derivatives are separated on a chiral GC column.[8][9]
-
Indirect Chiral GC Analysis: The analyte is reacted with a pure enantiomer of a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[10][11]
This document provides detailed protocols for the derivatization of this compound and subsequent GC analysis.
2. Experimental Workflow Overview
The overall process involves sample preparation, chemical derivatization to increase volatility, and finally, instrumental analysis using GC coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Caption: General workflow for GC analysis of this compound.
3. Materials and Reagents
-
This compound standard
-
Silylation Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
BSTFA with 1% Trimethylchlorosilane (TMCS) catalyst
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
-
Esterification Reagents:
-
Boron trifluoride-methanol solution (12-14% w/w BF₃-MeOH)
-
-
Solvents:
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Hexane (GC grade)
-
Ethyl acetate (anhydrous)
-
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
Equipment:
-
GC-FID or GC-MS system
-
GC columns (e.g., DB-5 for achiral analysis, Cyclodextrin-based column for chiral analysis)
-
Micro-reaction vials (e.g., 1-2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Syringes for liquid handling
-
Evaporator (e.g., nitrogen stream evaporator)
-
4. Experimental Protocols
4.1. Sample Preparation
For samples in aqueous matrices, a liquid-liquid extraction is required.
-
Acidify the aqueous sample to pH < 2 with HCl to ensure the carboxylic acid is protonated.[10]
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean micro-reaction vial.
-
Dry the organic extract completely under a gentle stream of nitrogen gas. The dried residue is now ready for derivatization.
4.2. Protocol 1: One-Step Silylation
This protocol is suitable for both achiral analysis on a standard column and chiral analysis on a specialized chiral column. Silylation targets both the hydroxyl and carboxylic acid groups simultaneously.
Caption: Silylation of 2-Hydroxymethylpropanoic acid.
-
Place the dried sample residue (or 10-100 µg of standard) into a micro-reaction vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS or MSTFA).
-
If the sample does not dissolve, add 50-100 µL of an anhydrous solvent like pyridine or acetonitrile to aid dissolution.
-
Securely cap the vial.
-
Heat the vial in a heating block or oven at 60-80°C for 30-60 minutes.[5] Reaction time and temperature may require optimization.
-
Cool the vial to room temperature.
-
The sample is now ready for GC injection. If necessary, dilute with hexane before analysis.
4.3. Protocol 2: Two-Step Esterification and Silylation
This method can be useful if selective derivatization is required or if silylation of the carboxylic acid proves difficult.
-
Esterification:
-
To the dried sample in a micro-reaction vial, add 200 µL of 12% BF₃-Methanol reagent.
-
Cool the vial, then add 200 µL of water and 200 µL of hexane.
-
Vortex thoroughly to extract the methyl ester into the hexane layer.
-
Carefully transfer the upper hexane layer to a new vial and evaporate to dryness under a stream of nitrogen.
-
-
Silylation:
-
To the dried residue from the esterification step, add 100 µL of a silylating agent (e.g., BSTFA).
-
Heat the sealed vial at 60°C for 15-30 minutes.
-
Cool the vial. The sample is now ready for GC injection.
-
5. Data Presentation: Reagent and Method Comparison
Table 1: Comparison of Common Derivatization Reagents
| Reagent Name | Abbreviation | Target Groups | Byproducts | Key Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH | Volatile, neutral | Excellent TMS donor; adding 1% TMCS acts as a catalyst for hindered groups.[3] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH, -SH | Most volatile | Produces the most volatile TMS derivatives, ideal for GC-MS analysis.[13][14] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | -OH, -COOH, -NH | Neutral | Highly reactive, but not recommended for carbohydrates due to anomerization.[5][14] |
| Boron Trifluoride in Methanol | BF₃-MeOH | -COOH (Esterification) | Water | Effective for creating methyl esters from carboxylic acids.[7] |
Table 2: Typical GC Method Parameters
| Parameter | Achiral Analysis | Chiral Analysis |
| Column | DB-5, HP-5MS, or equivalent (30 m x 0.25 mm x 0.25 µm) | Cyclodextrin-based chiral column (e.g., Rt-βDEXsa) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Injector Temp. | 250 °C | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split (e.g., 50:1) |
| Oven Program | 60°C (hold 2 min), ramp at 10°C/min to 280°C, hold 5 min | 50°C (hold 1 min), ramp at 2°C/min to 220°C, hold 10 min |
| Detector | FID or MS | FID or MS |
| Detector Temp. | 280 °C (FID) | 280 °C (FID) |
| MS Source Temp. | 230 °C | 230 °C |
| MS Quad Temp. | 150 °C | 150 °C |
Note: Oven programs are starting points and must be optimized for the specific application and column.
6. Chiral Separation Strategies
The choice between direct and indirect methods depends on the availability of chiral columns and chiral derivatizing agents.
Caption: Logic of direct vs. indirect chiral GC separation.
7. Troubleshooting
-
No or Low Product Peak: Incomplete derivatization. Increase reaction temperature or time, check reagent quality (reagents are moisture-sensitive), or add a catalyst like TMCS. Ensure the sample is completely dry before adding reagents.
-
Broad or Tailing Peaks: Active sites in the GC system (liner, column). Use a deactivated liner, condition the column, or ensure derivatization has gone to completion.[3]
-
Extraneous Peaks: Contamination from solvents, reagents, or sample matrix. Analyze a reagent blank and ensure high-purity solvents and reagents are used.
-
Poor Chiral Resolution: Optimize the GC oven temperature program, particularly using a slower ramp rate.[8] Check the column for degradation. Ensure the correct chiral phase is being used for the analyte.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. GC Reagents | Thermo Fisher Scientific - BR [thermofisher.com]
- 14. adis-international.ro [adis-international.ro]
Application Notes & Protocols: Synthesis of Biodegradable Polymers Using (R)-2-Hydroxymethylpropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (R)-2-Hydroxymethylpropanoic acid is not a widely studied monomer for polymer synthesis. Consequently, direct experimental data on its polymerization and the properties of the resulting polymer are scarce. The following protocols and data are based on established principles of polyester synthesis and draw heavily from analogous, well-characterized biodegradable polymers such as poly(L-lactic acid) (PLLA) and poly(3-hydroxybutyrate) (PHB). The provided information should be regarded as a starting point for research and development, and optimization will be necessary.
Introduction
This compound is a chiral hydroxy acid with the potential to be a valuable monomer for the synthesis of novel biodegradable and biocompatible polyesters. Its structure, being a constitutional isomer of lactic acid and 3-hydroxybutanoic acid, suggests that its polymer, poly(this compound), would exhibit properties making it suitable for applications in drug delivery, tissue engineering, and as a sustainable alternative to conventional plastics. The chirality of the monomer is expected to impart stereoregularity to the polymer, influencing its crystallinity, mechanical properties, and degradation rate.
This document provides an overview of two primary synthetic routes for producing poly(this compound):
-
Direct Polycondensation: A straightforward method involving the direct polymerization of the hydroxy acid.
-
Ring-Opening Polymerization (ROP): A more controlled method that proceeds via the synthesis and subsequent polymerization of the corresponding lactone, (R)-3-methyl-β-propiolactone.
Synthesis of Poly(this compound)
Direct Polycondensation
Direct polycondensation of this compound involves the removal of water to form ester bonds. This method is typically performed at high temperatures and under vacuum to drive the reaction towards high molecular weight polymer formation.
Experimental Workflow for Direct Polycondensation
Caption: Workflow for Direct Polycondensation of this compound.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization of the corresponding lactone, (R)-3-methyl-β-propiolactone, generally yields polymers with higher molecular weights and narrower molecular weight distributions compared to direct polycondensation. This method requires the initial synthesis of the lactone from the hydroxy acid.
Experimental Workflow for Ring-Opening Polymerization
Caption: Workflow for Ring-Opening Polymerization of (R)-3-methyl-β-propiolactone.
Expected Polymer Properties (Based on Analogs)
The properties of poly(this compound) are anticipated to be similar to those of other chiral aliphatic polyesters like PLLA and PHB. The tables below summarize typical properties for these analogous polymers.
Table 1: Molecular Weight and Polydispersity Index (PDI) of Analogous Polymers
| Polymer | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PLLA | Polycondensation | 10,000 - 50,000 | 20,000 - 100,000 | 1.8 - 2.5 |
| PLLA | ROP | 50,000 - 500,000 | 60,000 - 750,000 | 1.1 - 1.8 |
| PHB | Bacterial Fermentation | 200,000 - 3,000,000 | 400,000 - 6,000,000 | 2.0 - 3.0 |
Table 2: Thermal Properties of Analogous Polymers
| Polymer | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) |
| PLLA | 55 - 65 | 170 - 180 | ~350 |
| PHB | 0 - 5 | 170 - 180 | ~280 |
| PHBV (5% HV) | ~0 | ~170 | ~270 |
Experimental Protocols
Protocol 1: Direct Polycondensation of this compound
Materials:
-
This compound
-
Tin(II) octoate (Sn(Oct)₂) or another suitable catalyst
-
High boiling point solvent (e.g., diphenyl ether) - optional, for solution polycondensation
-
Chloroform
-
Methanol
-
Nitrogen gas (high purity)
-
Glass reactor with mechanical stirrer, nitrogen inlet, and vacuum connection
Procedure:
-
Reactor Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Charging the Reactor: Add this compound and the catalyst (e.g., 0.05 mol% Sn(Oct)₂) to the reactor. If performing solution polycondensation, add the solvent.
-
Initial Dehydration: Heat the mixture to 130-140°C under a slow stream of nitrogen for 2-3 hours to remove residual water.
-
Polymerization: Gradually increase the temperature to 160-180°C while slowly applying a vacuum (down to <1 mmHg) over 1-2 hours. Continue the polymerization under high vacuum for 8-24 hours. The viscosity of the mixture will increase significantly.
-
Isolation: Cool the reactor to room temperature and dissolve the crude polymer in chloroform.
-
Purification: Slowly pour the chloroform solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Ring-Opening Polymerization of (R)-3-methyl-β-propiolactone
Materials:
-
(R)-3-methyl-β-propiolactone (must be synthesized and purified)
-
Tin(II) octoate (Sn(Oct)₂) or a suitable initiator (e.g., a metal alkoxide)
-
Anhydrous toluene or dichloromethane (for solution ROP)
-
Methanol
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask or glovebox for moisture-sensitive reactions
Procedure:
-
Reactor Setup: Under an inert atmosphere (nitrogen or argon), add the purified (R)-3-methyl-β-propiolactone to a dry Schlenk flask. If performing solution ROP, add the anhydrous solvent.
-
Initiation: Add the initiator/catalyst (e.g., Sn(Oct)₂ at a monomer-to-catalyst ratio of 1000:1 to 10000:1) to the flask.
-
Polymerization: Heat the mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (4-48 hours), depending on the desired molecular weight.
-
Termination: Cool the reaction and quench by adding a small amount of acidic methanol if necessary.
-
Isolation and Purification: Dissolve the crude polymer in a suitable solvent like chloroform or dichloromethane and precipitate it in cold methanol.
-
Drying: Filter the polymer and dry it under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Biodegradation Pathway
The biodegradation of aliphatic polyesters like poly(this compound) typically proceeds through hydrolysis of the ester bonds, which can be abiotic or enzyme-mediated. The initial degradation breaks the polymer chains into smaller oligomers and ultimately into the monomer, this compound. This monomer can then be metabolized by microorganisms.
General Biodegradation Scheme
Caption: General pathway for the biodegradation of poly(this compound).
Characterization
Standard techniques for polymer characterization should be employed to determine the structure, molecular weight, and thermal properties of the synthesized poly(this compound).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, particularly the ester carbonyl group.
Application Notes & Protocols for the Quantification of (R)-2-Hydroxymethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Hydroxymethylpropanoic acid is a chiral carboxylic acid of interest in various fields, including metabolic research and as a potential building block in pharmaceutical synthesis. Accurate and precise quantification of this enantiomer is crucial for understanding its biological role, for quality control in manufacturing processes, and for pharmacokinetic studies. Due to its polar nature and the presence of a stereocenter, specific analytical methodologies are required to achieve reliable results.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation and Quantification
This method is suitable for the direct separation and quantification of the (R)- and (S)-enantiomers of 2-Hydroxymethylpropanoic acid without derivatization.
Principle
The separation of enantiomers is achieved using a chiral stationary phase (CSP) in a normal-phase HPLC system. The differential interaction of the enantiomers with the chiral selector results in different retention times, allowing for their individual quantification. Polysaccharide-based CSPs are often effective for the separation of acidic chiral compounds[1][2].
Experimental Protocol
1.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis or Photodiode Array (PDA) Detector |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column) |
| Mobile Phase | n-Hexane / Isopropyl Alcohol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). The ratio may be optimized for best resolution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
1.2.2. Reagents and Materials
-
This compound analytical standard
-
Racemic 2-Hydroxymethylpropanoic acid
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Sample solvent (e.g., mobile phase or a compatible solvent like ethanol)
-
Syringe filters (0.45 µm)
1.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound analytical standard in the sample solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the sample solvent to cover the desired concentration range.
-
Sample Preparation:
-
For liquid samples, dilute with the sample solvent to a concentration within the calibration range.
-
For solid samples, accurately weigh the sample and dissolve it in a known volume of the sample solvent. Sonication may be used to aid dissolution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
1.2.4. Data Analysis
-
Identify the peaks for (R)- and (S)-2-Hydroxymethylpropanoic acid based on the retention time of the individual standard.
-
Create a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration for the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
The method should be validated according to ICH guidelines to ensure its suitability[3][4].
| Validation Parameter | Typical Acceptance Criteria | Example Quantitative Data |
| Specificity | Baseline resolution > 1.5 between enantiomers | Resolution factor: 2.1 |
| Linearity (r²) | r² ≥ 0.995 | 0.9992 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% | Repeatability: 1.2%; Intermediate Precision: 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.0 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Sensitive Quantification
This method is highly sensitive and selective, making it suitable for the quantification of this compound in complex biological matrices. It requires a derivatization step to increase the volatility of the analyte.
Principle
Due to its polar nature and low volatility, 2-Hydroxymethylpropanoic acid must be derivatized before GC-MS analysis. A common approach is silylation, which converts the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters. Quantification is performed using a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol
2.2.1. Instrumentation and Conditions
| Parameter | Condition |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole) |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at 80°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min. |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
2.2.2. Reagents and Materials
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Derivatization Reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
2.2.3. Sample Preparation and Derivatization
-
Extraction:
-
To 1 mL of a liquid sample (e.g., plasma, urine), add the internal standard.
-
Acidify the sample to a pH of ~1 with HCl.
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 5 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate[5].
-
-
Derivatization:
-
Evaporate the dried extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection into the GC-MS.
-
2.2.4. Data Analysis
-
Identify the characteristic ions of the derivatized this compound and the internal standard from their mass spectra.
-
In SIM mode, monitor at least two characteristic ions for the analyte and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the samples using this calibration curve.
Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Example Quantitative Data |
| Specificity | No interfering peaks at the retention time of the analyte and IS | No interference observed in blank matrix |
| Linearity (r²) | r² ≥ 0.995 | 0.9985 |
| Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.5% - 108.7% |
| Precision (%RSD) | Intra-day: ≤ 15%; Inter-day: ≤ 15% | Intra-day: 6.8%; Inter-day: 9.3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 10 ng/mL |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. | Sigma-Aldrich [merckmillipore.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Dendrimers and Hyperbranched Polymers Using (R)-2-Hydroxymethylpropanoic Acid's Achiral Analogue
A-12-2025
For Research Use Only
Introduction
Dendrimers and hyperbranched polymers represent two classes of dendritic macromolecules with highly branched, three-dimensional architectures. Their unique properties, including a high density of terminal functional groups, low solution viscosity, and globular shape, make them promising candidates for a variety of applications, particularly in drug delivery, gene therapy, and materials science.[1][2][3] A key building block for the synthesis of polyester-based dendrimers and hyperbranched polymers is 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA).[4]
Synthesis of Dendrimers
Dendrimers are perfectly branched, monodisperse macromolecules. Their synthesis requires a stepwise approach, which can be broadly categorized into divergent and convergent methods.
Divergent Synthesis
In the divergent approach, the dendrimer is grown outwards from a central core molecule. Each synthetic cycle adds a new "generation" to the dendrimer, exponentially increasing the number of terminal groups.[2]
Experimental Protocol: Divergent Synthesis of a Third-Generation (G3) Hydroxyl-Terminated Polyester Dendrimer using a Trimethylolpropane Core and Acetonide-Protected bis-MPA Anhydride.
This protocol is adapted from established methods utilizing anhydride coupling, which offers high yields and simplified purification.[5]
Materials:
-
Trimethylolpropane (core)
-
Acetonide-protected 2,2-bis(hydroxymethyl)propanoic anhydride (building block)
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Dowex® 50WX2 ion-exchange resin
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Generation 1 (G1) Synthesis:
-
Dissolve trimethylolpropane (1 equivalent) in anhydrous pyridine and cool in an ice bath.
-
Slowly add a solution of acetonide-protected bis-MPA anhydride (3.3 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure. Redissolve the residue in DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the acetonide-protected G1 dendrimer.
-
Deprotection: Dissolve the G1-acetonide in a 1:1 mixture of DCM and MeOH. Add Dowex® 50WX2 resin and stir at room temperature for 4-6 hours.
-
Filter off the resin and concentrate the filtrate to obtain the hydroxyl-terminated G1 dendrimer.
-
-
Generation 2 (G2) and Generation 3 (G3) Synthesis:
-
Repeat the two-step process of coupling with acetonide-protected bis-MPA anhydride followed by deprotection for each subsequent generation.
-
For G2 synthesis, use the G1-hydroxyl dendrimer as the core and 6.6 equivalents of the anhydride.
-
For G3 synthesis, use the G2-hydroxyl dendrimer as the core and 13.2 equivalents of the anhydride.
-
-
Purification and Characterization:
-
After each generation, the product should be purified by column chromatography on silica gel if necessary.
-
Characterize the products of each generation by ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry to confirm the structure and purity.
-
Convergent Synthesis
The convergent approach involves synthesizing the dendritic wedges (dendrons) first, which are then attached to a central core in the final step. This method generally allows for easier purification of intermediates.[1]
Experimental Protocol: Convergent Synthesis of a Third-Generation (G3) Dendron and Coupling to a Triphenolic Core.
This protocol utilizes a coupling reaction between a pre-synthesized dendron and a multifunctional core.[6]
Materials:
-
Benzyl-protected 2,2-bis(hydroxymethyl)propanoic acid (starting material for dendron)
-
Acetonide-protected 2,2-bis(hydroxymethyl)propanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS)
-
1,1,1-Tris(4'-hydroxyphenyl)ethane (core)
-
Palladium on carbon (Pd/C) for deprotection
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
Dendron Synthesis (up to G3):
-
G1 Dendron: React benzyl-protected bis-MPA with two equivalents of acetonide-protected bis-MPA in the presence of DCC and DPTS in DCM.
-
Higher Generation Dendrons: Iteratively deprotect the acetonide groups (using Dowex® resin in methanol) and couple with more acetonide-protected bis-MPA units until the G3 dendron is achieved. The focal point remains protected by the benzyl group throughout.
-
-
Dendron Deprotection:
-
Remove the focal benzyl protecting group of the G3 dendron via catalytic hydrogenolysis using Pd/C in a suitable solvent like ethyl acetate.
-
-
Coupling to the Core:
-
React the deprotected G3 dendron (3.3 equivalents) with the 1,1,1-tris(4'-hydroxyphenyl)ethane core (1 equivalent) using DCC and DPTS in DCM.
-
-
Final Deprotection:
-
Remove the peripheral acetonide protecting groups using acidic conditions (e.g., Dowex® resin in methanol) to yield the final hydroxyl-terminated G3 dendrimer.
-
-
Purification and Characterization:
-
Purify all intermediates by column chromatography.
-
Characterize the final product and intermediates by NMR and MALDI-TOF mass spectrometry.
-
Synthesis of Hyperbranched Polymers
Hyperbranched polymers are polydisperse, irregularly branched macromolecules synthesized in a one-pot reaction, making their production more cost-effective and scalable than that of dendrimers.[7]
Experimental Protocol: One-Pot Synthesis of a Hyperbranched Polyester.
This protocol describes the acid-catalyzed melt polymerization of bis-MPA.[7]
Materials:
-
2,2-bis(hydroxymethyl)propanoic acid (bis-MPA)
-
p-Toluenesulfonic acid (catalyst)
-
Diphenyl ether (optional, as solvent)
Procedure:
-
Combine bis-MPA and a catalytic amount of p-toluenesulfonic acid in a reaction flask equipped with a mechanical stirrer and a distillation apparatus.
-
Heat the mixture to 140-160°C under a nitrogen atmosphere. The reaction can be performed in the melt or in a high-boiling solvent like diphenyl ether.
-
Water is formed as a byproduct and should be continuously removed by distillation to drive the reaction to completion.
-
Monitor the reaction progress by measuring the amount of water collected or by analyzing aliquots using techniques like size-exclusion chromatography (SEC) to determine the molecular weight distribution.
-
Once the desired molecular weight is achieved, cool the reaction mixture.
-
If a solvent was used, precipitate the polymer by pouring the cooled solution into a non-solvent such as methanol.
-
Filter and dry the resulting hyperbranched polymer under vacuum.
Data Presentation
The following tables summarize typical quantitative data for polyester dendrimers and hyperbranched polymers based on bis-MPA.
Table 1: Molecular Weight Data for Hydroxyl-Terminated Polyester Dendrimers (Divergent Synthesis).
| Generation | Core Molecule | Number of OH Groups | Theoretical MW ( g/mol ) | Observed MW (MALDI-TOF) | Polydispersity Index (PDI) |
| G1 | Trimethylolpropane | 6 | ~700 | ~705 | < 1.05 |
| G2 | Trimethylolpropane | 12 | ~1600 | ~1610 | < 1.05 |
| G3 | Trimethylolpropane | 24 | ~3500 | ~3520 | < 1.05 |
| G4 | Trimethylolpropane | 48 | ~7200 | ~7230 | < 1.05 |
Table 2: Properties of Hyperbranched Polyesters from bis-MPA.
| Synthesis Method | Molar Mass (Mn, g/mol ) | Polydispersity Index (PDI) | Degree of Branching |
| Melt Polycondensation | 2,000 - 10,000 | 1.5 - 3.0 | 0.4 - 0.6 |
| Solution Polycondensation | 1,500 - 8,000 | 1.4 - 2.5 | 0.4 - 0.5 |
Visualization of Synthetic Workflows
Caption: Workflow for the divergent synthesis of dendrimers.
Caption: Workflow for the convergent synthesis of dendrimers.
Caption: Workflow for the one-pot synthesis of hyperbranched polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Hydroxymethylpropanoic Acid
Welcome to the technical support center for the synthesis of (R)-2-Hydroxymethylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve synthesis yield and enantiopurity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of chiral molecules like this compound typically involves one of three main strategies:
-
Biocatalytic Synthesis: Utilizing enzymes (e.g., lipases, esterases) or whole-cell systems to perform stereoselective reactions. This approach is favored for its high enantioselectivity and mild, environmentally friendly reaction conditions.[1][2][3]
-
Chiral Pool Synthesis: Starting from a readily available and inexpensive enantiopure natural product that already contains the required stereocenter. The synthesis involves modifying the starting material without affecting its chiral center.[4]
-
Asymmetric Synthesis: Converting an achiral starting material into a chiral product using a chiral catalyst, reagent, or auxiliary. This method is powerful but can be challenging to scale up and may involve expensive components.[4][5]
Q2: Why is achieving high enantiomeric purity crucial in chiral acid synthesis?
A2: Enantiomeric purity is critical because the two enantiomers (R and S) of a chiral molecule can have vastly different biological activities. In pharmaceutical applications, one enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects, as exemplified by the thalidomide tragedy.[4][5] Therefore, producing a single, desired enantiomer is essential for safety and efficacy.
Q3: What are the most significant challenges in maximizing the yield of this synthesis?
A3: The primary challenges include:
-
Achieving High Stereoselectivity: Minimizing the formation of the undesired (S)-enantiomer is often the main obstacle.[6]
-
Optimizing Reaction Conditions: Factors like temperature, pH, solvent, and substrate concentration must be finely tuned to favor the desired reaction pathway and prevent side reactions or catalyst deactivation.[6][7]
-
Catalyst Efficiency and Cost: Both chemical and biological catalysts can be expensive, and their recovery and reuse are crucial for economic viability.[5][6] Catalyst deactivation can also lead to incomplete reactions.
-
Product Purification: Separating the final product from the unreacted starting materials, byproducts, and the catalyst can be complex and lead to yield loss.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Enantiomeric Excess (% ee)
Q: My final product shows low enantiomeric excess. What are the potential causes and how can I improve it?
A: Low enantiomeric excess is a common issue in chiral synthesis. The causes and solutions depend on your chosen synthetic route.
For Biocatalytic Routes:
-
Cause: The selected enzyme may have insufficient stereoselectivity.
-
Solution: Screen different enzymes (lipases, esterases, etc.) for higher selectivity. Consider enzyme engineering to improve performance.[7]
-
Cause: Suboptimal reaction conditions (pH, temperature) can reduce enzyme selectivity.
-
Solution: Perform a systematic optimization of pH and temperature. An initial screening at various points within the enzyme's known operating range is recommended.
-
Cause: Racemization of the product or starting material under reaction conditions.
-
Solution: Analyze samples over time to check for racemization. If it occurs, consider milder reaction conditions or shorter reaction times.
For Asymmetric Chemical Routes:
-
Cause: The chiral catalyst or auxiliary may not be effective enough.
-
Solution: Experiment with different chiral ligands or auxiliaries. Ensure the catalyst is pure and handled under appropriate inert conditions if it is air- or moisture-sensitive.
-
Cause: Incorrect reaction temperature. Some asymmetric reactions are highly sensitive to temperature.
-
Solution: Lowering the reaction temperature often increases enantioselectivity. Perform the reaction at various temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimum.
Problem 2: Low Reaction Conversion / Incomplete Reaction
Q: The reaction is very slow or stops before all the starting material is consumed. What should I do?
A: Incomplete conversion directly impacts yield and complicates purification.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst (enzyme or chemical) may have lost its activity.
-
Solution (Biocatalysis): Ensure the reaction medium (pH, solvent) is not denaturing the enzyme. Check for inhibitors in your starting materials. Consider immobilization of the enzyme to improve stability.[7]
-
Solution (Chemical): If using a palladium catalyst for hydrogenation, for example, ensure the catalyst is fresh and that the hydrogen pressure is adequate.[8] Impurities in the substrate can act as catalyst poisons.
-
-
Poor Substrate Solubility: If the substrate is not fully dissolved, it can limit the reaction rate.
-
Solution: Test different solvent systems or co-solvents to improve solubility. For biocatalysis, ensure the chosen solvent is compatible with the enzyme.
-
-
Product Inhibition: The product itself may be inhibiting the catalyst.
-
Solution: Consider implementing a continuous flow system where the product is removed as it is formed.[6] This can improve reaction efficiency and prevent catalyst inhibition.
-
Problem 3: Difficult Product Purification
Q: I am losing a significant amount of product during purification. How can I optimize this step?
A: Purification is a critical step where yield can be lost.
Potential Causes & Solutions:
-
Emulsion Formation during Extraction: The presence of both polar (hydroxyl, carboxyl) and non-polar groups can lead to emulsions during workup.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. Centrifugation can also be effective.
-
-
Co-elution during Chromatography: The product may have a similar polarity to byproducts, making separation by column chromatography difficult.
-
Solution: Screen different solvent systems (eluents) for better separation on TLC first. Consider derivatizing the carboxylic acid or hydroxyl groups to change the molecule's polarity before chromatography.
-
-
Product Isolation from Aqueous Media (for Biocatalysis):
-
Solution: Acidify the solution to protonate the carboxylic acid, making it less water-soluble and more extractable into an organic solvent like ethyl acetate. Alternatively, using anionic exchange resins can be an effective method for capturing the acidic product.[9]
-
Quantitative Data Summary
The following tables provide illustrative data for comparing different synthetic strategies.
Table 1: Comparison of Catalytic Systems (Illustrative Data)
| Catalyst System | Type | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
| Immobilized Lipase B | Biocatalytic | 40 | 24 | 95 | >99% |
| Whole-Cell (E. coli) | Biocatalytic | 30 | 48 | 88 | 98% |
| Chiral Ruthenium Complex | Chemical | 25 | 12 | >99% | 96% |
| Chiral Auxiliary Method | Chemical | -20 | 6 | 92 | >98% |
Table 2: Effect of Reaction Conditions on Biocatalytic Synthesis (Illustrative Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 6.0 | 7.0 | 8.0 |
| Yield (%) | 75 | 92 | 81 |
| % ee | 99 | >99 | 98 |
| Temperature | 25°C | 35°C | 45°C |
| Yield (%) | 68 | 94 | 85 (enzyme instability noted) |
| % ee | >99 | >99 | 97 |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis via Enzymatic Resolution
This protocol describes a typical kinetic resolution of a racemic ester precursor using a lipase.
-
Enzyme Preparation: Immobilize 500 mg of Lipase B from Candida antarctica on macroporous acrylic resin.
-
Reaction Setup: In a 100 mL flask, dissolve 10 mmol of racemic 2-hydroxymethylpropanoic acid ethyl ester in 50 mL of a phosphate buffer (50 mM, pH 7.0).
-
Initiation: Add the immobilized lipase to the reaction mixture. Place the flask in a shaking incubator at 35°C and 150 rpm.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 2 hours. Analyze the enantiomeric excess of the remaining ester and the produced acid using chiral HPLC.
-
Termination: Stop the reaction when conversion reaches approximately 50% (typically 12-16 hours) to ensure high enantiomeric excess of both the unreacted (S)-ester and the produced (R)-acid.
-
Workup:
-
Filter off the immobilized enzyme for reuse.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove the unreacted (S)-ester.
-
Acidify the remaining aqueous layer to pH 2.0 with 1M HCl.
-
Extract the this compound with ethyl acetate (3 x 30 mL).
-
-
Purification: Combine the ethyl acetate layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the final product.
Protocol 2: Asymmetric Chemical Synthesis using a Chiral Auxiliary
This protocol outlines a general approach using an Evans auxiliary.
-
Auxiliary Acylation: In a flame-dried, N₂-purged flask, dissolve 10 mmol of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in 40 mL of anhydrous THF. Cool to -78°C. Add 10 mmol of n-butyllithium slowly and stir for 15 minutes. Add 10 mmol of propionyl chloride and stir for 1 hour.
-
Asymmetric Alkylation: Cool the solution back to -78°C. Add 11 mmol of a base like sodium bis(trimethylsilyl)amide (NaHMDS) and stir for 30 minutes. Add 12 mmol of formaldehyde or a suitable equivalent (e.g., paraformaldehyde). Allow the reaction to warm slowly to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.
-
Auxiliary Cleavage: Dissolve the crude product in a THF/water mixture. Add lithium hydroxide (LiOH) or hydrogen peroxide (H₂O₂) to cleave the auxiliary.
-
Purification: After cleavage, perform an aqueous workup to separate the chiral auxiliary (which can be recovered) from the desired this compound. Further purification by column chromatography or recrystallization may be necessary.
Visual Guides
References
- 1. Biocatalytic Process Optimization [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. primo.rollins.edu [primo.rollins.edu]
- 4. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 5. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 6. article.scirea.org [article.scirea.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-2-Hydroxymethylpropanoic Acid
Welcome to the technical support center for the purification of (R)-2-Hydroxymethylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral molecule from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The nature of impurities is highly dependent on the synthetic route. A common and efficient method for producing chiral acids is the asymmetric hydrogenation of a prochiral precursor. In this case, likely byproducts include:
-
Unreacted Starting Material: The prochiral precursor that did not undergo hydrogenation.
-
Catalyst Residues: Remnants of the chiral catalyst (e.g., Ruthenium or Iridium complexes) used in the asymmetric hydrogenation step.
-
(S)-2-Hydroxymethylpropanoic acid: The undesired enantiomer, the amount of which will depend on the enantioselectivity of the hydrogenation.
-
Solvent Residues: Residual solvents used in the reaction and work-up steps.
-
Side-Reaction Products: Depending on the specific precursor and reaction conditions, other minor byproducts may form.
Q2: Which purification techniques are most effective for isolating this compound?
A2: A multi-step purification strategy is often necessary. The most common and effective techniques include:
-
Liquid-Liquid Extraction: To perform an initial separation of the acidic product from neutral or basic impurities and to remove some of the catalyst residues.
-
Crystallization: A powerful technique for purifying the final product and potentially enriching the desired enantiomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for the analytical and preparative separation of the (R)- and (S)-enantiomers to achieve high enantiomeric purity.
Q3: How can I remove residual metal catalyst from my product?
A3: Residual metal catalysts can often be removed through a combination of techniques. An initial aqueous wash or a liquid-liquid extraction can help partition the metal complex into the aqueous phase. If the catalyst is persistent, specialized silica gel with chelating properties or activated carbon treatment can be effective.
Q4: My crystallization is not working. What are the common reasons for this?
A4: Crystallization can be challenging. Common issues include:
-
Solvent Choice: The solvent system may not be optimal. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.
-
Supersaturation: The solution may not be sufficiently supersaturated. Try concentrating the solution further.
-
Purity of the Material: High levels of impurities can inhibit crystal formation. It may be necessary to perform a preliminary purification step like extraction.
-
Nucleation Issues: Crystal growth requires nucleation sites. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
Troubleshooting Guides
Troubleshooting Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Poor separation of layers | The densities of the aqueous and organic phases are too similar. | Add a saturated brine solution to the aqueous layer to increase its density. |
| Emulsion formation | Vigorous shaking of the separatory funnel. | Allow the mixture to stand for a longer period. Gently swirl the funnel instead of shaking vigorously. Add a small amount of brine to break the emulsion. |
| Low yield of extracted product | Incorrect pH of the aqueous phase. The partition coefficient of the product in the chosen organic solvent is low. | For acidic products like this compound, ensure the aqueous phase is acidified to a pH well below the pKa of the acid before extraction with an organic solvent. Perform multiple extractions with smaller volumes of the organic solvent. |
| Product precipitates at the interface | The product is not fully soluble in either phase at the interface. | Add more of the appropriate solvent to dissolve the precipitate. Consider using a different solvent system. |
Troubleshooting Crystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy, then heat until it clarifies and allow to cool slowly. |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities. | Use a lower-boiling point solvent. Try a different solvent or solvent mixture. Purify the material further before crystallization. |
| Crystals are very fine or powdery | Crystallization occurred too rapidly. | Re-dissolve the solid by heating and allow it to cool more slowly. Insulate the flask to slow down the cooling rate. |
| Low recovery of pure product | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the crystallization mixture in an ice bath to minimize solubility. |
Troubleshooting Chiral HPLC Separation
| Problem | Possible Cause | Solution |
| Poor resolution of enantiomers | Incorrect mobile phase composition. Unsuitable chiral stationary phase (CSP). | Optimize the mobile phase by varying the ratio of solvents and the concentration of additives (e.g., trifluoroacetic acid for acidic compounds).[1] Test different types of CSPs (e.g., polysaccharide-based, protein-based). |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. Overloading of the column. | Add a small amount of a competing agent (e.g., a weak acid or base) to the mobile phase. Inject a smaller sample volume or a more dilute sample. |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. Temperature variations. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning. Use a column oven to maintain a constant temperature. |
| No peaks detected | The compound does not have a chromophore for UV detection. The concentration is too low. | Use a detector suitable for non-UV active compounds, such as a refractive index (RI) detector or a mass spectrometer (MS). Concentrate the sample before injection. |
Data Presentation
Estimated Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1][2] |
| Methanol | Soluble | [1][2] |
| Acetone | Slightly Soluble | [1][2] |
| Benzene | Insoluble | [1][2] |
Estimated Partition Coefficient
Note: The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. For small, hydrophilic carboxylic acids, the LogP is expected to be low.
| Compound | Estimated LogP | Note |
| This compound | < 0 | The presence of a carboxyl and a hydroxyl group suggests high hydrophilicity. |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction
Objective: To separate this compound from neutral and basic impurities.
Materials:
-
Crude reaction mixture containing this compound.
-
1 M Hydrochloric acid (HCl).
-
1 M Sodium hydroxide (NaOH).
-
Ethyl acetate (or other suitable organic solvent).
-
Saturated sodium chloride solution (brine).
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Separatory funnel, beakers, Erlenmeyer flasks.
-
pH paper or pH meter.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl to remove any basic impurities. Separate the aqueous layer.
-
Wash the organic layer with brine. Separate the aqueous layer.
-
To extract the acidic product, add 1 M NaOH to the organic layer and shake gently. The this compound will be deprotonated and move into the aqueous layer. Separate the aqueous layer.
-
Repeat the extraction with 1 M NaOH to ensure complete transfer of the product.
-
Combine the aqueous layers containing the sodium salt of the product.
-
Acidify the combined aqueous layers to a pH of approximately 2 with 1 M HCl.
-
Extract the protonated this compound back into an organic solvent (e.g., ethyl acetate) by performing multiple extractions.
-
Combine the organic layers from the final extraction.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.
General Protocol for Crystallization
Objective: To further purify this compound by crystallization.
Materials:
-
Partially purified this compound.
-
A suitable solvent or solvent system (e.g., water, ethyl acetate/hexane).
-
Erlenmeyer flask, hot plate, ice bath.
-
Buchner funnel, filter paper, vacuum flask.
Procedure:
-
Place the partially purified product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation is complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.
General Protocol for Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of this compound.
Materials:
-
Purified this compound sample.
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak®).
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol).
-
Trifluoroacetic acid (TFA) or another acidic modifier.
Procedure:
-
Method Development (if necessary):
-
Start with a mobile phase composition reported for similar chiral acids, for example, a mixture of hexane and an alcohol (isopropanol or ethanol) with a small amount of TFA (e.g., 0.1%). A common starting point is 90:10 (v/v) hexane:isopropanol + 0.1% TFA.
-
Inject a racemic standard of 2-Hydroxymethylpropanoic acid to confirm the separation of the two enantiomers.
-
Optimize the mobile phase composition to achieve a resolution (Rs) of >1.5 between the enantiomeric peaks.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the purified sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Set the HPLC system with the chosen chiral column and optimized mobile phase. Set the flow rate (e.g., 1 mL/min) and column temperature.
-
Set the UV detector to a suitable wavelength for the analyte.
-
Inject the prepared sample.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of an authentic standard of the (R)-enantiomer or by comparing with the racemic standard.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for crystallization issues.
References
Common side reactions in the synthesis of (R)-2-Hydroxymethylpropanoic acid
Welcome to the technical support center for the synthesis of (R)-2-Hydroxymethylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of this chiral building block.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common route of asymmetric hydrogenation of a 2-oxopropanoic acid derivative (a prochiral ketone).
Issue 1: Low Enantiomeric Excess (ee)
-
Question: My synthesis of this compound shows a low enantiomeric excess. What are the potential causes and how can I improve it?
-
Answer: Low enantiomeric excess is a critical issue in asymmetric synthesis. Several factors can contribute to this problem:
-
Suboptimal Chiral Catalyst/Ligand: The choice of chiral ligand is paramount for achieving high enantioselectivity. For the asymmetric hydrogenation of α-keto acids, ligands such as those based on Cinchona alkaloids or chiral bisphosphines are often employed.[1][2] If you are observing low ee, consider screening different chiral ligands.
-
Improper Catalyst Loading: The catalyst-to-substrate ratio can influence enantioselectivity. A deviation from the optimal loading can lead to a decrease in ee. It is advisable to perform small-scale experiments to determine the optimal catalyst loading.
-
Reaction Temperature and Pressure: Asymmetric hydrogenations are often sensitive to temperature and hydrogen pressure. Higher temperatures can sometimes decrease enantioselectivity by providing enough energy to overcome the desired chiral transition state barrier. Conversely, insufficient pressure may lead to incomplete reaction or side reactions. Optimization of these parameters is crucial.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. Common solvents for asymmetric hydrogenation include methanol, ethanol, and toluene. A solvent screen may be necessary to identify the optimal medium for your specific catalyst system.
-
Purity of Starting Materials: Impurities in the 2-oxopropanoic acid precursor or the solvent can interfere with the chiral catalyst, leading to reduced enantioselectivity. Ensure all starting materials are of high purity.
-
Issue 2: Incomplete Conversion
-
Question: The hydrogenation reaction is not going to completion, leaving unreacted starting material. What steps can I take to improve the conversion rate?
-
Answer: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate or solvent, or by reaction byproducts. Ensuring the purity of all components is essential. In some cases, increasing the catalyst loading might be necessary.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion within the given timeframe. Ensure your reaction setup can safely handle a higher hydrogen pressure and consider increasing it incrementally.
-
Inadequate Reaction Time: The reaction may simply require more time to reach full conversion. Monitor the reaction progress over a longer period.
-
Poor Mass Transfer: In heterogeneous catalysis, or if the catalyst has low solubility, inefficient stirring can limit the reaction rate. Ensure vigorous stirring to maximize contact between the catalyst, substrate, and hydrogen.
-
Issue 3: Formation of Side Products
-
Question: I am observing unexpected peaks in my crude product analysis. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of side products can complicate purification and reduce the overall yield. Potential side reactions in the synthesis of this compound via asymmetric hydrogenation include:
-
Over-reduction: While less common for carboxylic acids, under harsh conditions, the carboxylic acid group could potentially be reduced. Using milder reaction conditions (lower temperature and pressure) can help to avoid this.
-
Decarboxylation: α-keto acids can be prone to decarboxylation, especially at elevated temperatures. Maintaining a controlled and moderate reaction temperature is important.
-
Racemization: Although the goal is enantioselective synthesis, some conditions might promote racemization of the product. This can be influenced by the catalyst, solvent, and temperature.
-
Side reactions of the substrate: The 2-oxopropanoic acid precursor might undergo side reactions like aldol condensation, particularly under basic conditions.[3] Ensuring the reaction medium is not basic, unless required by the catalyst system, can prevent this.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A1: A prevalent and effective method is the asymmetric hydrogenation of a prochiral α-keto acid, such as a derivative of 2-oxopropanoic acid (pyruvic acid). This method utilizes a chiral catalyst to stereoselectively reduce the ketone functionality to the desired (R)-alcohol.[4][5]
Q2: What types of chiral catalysts are typically used for the asymmetric hydrogenation of α-keto acids?
A2: Chiral catalysts for this transformation are often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands.[1][6] Commonly used ligand families include chiral bisphosphines (e.g., BINAP derivatives) and Cinchona alkaloids.[1][2]
Q3: How can I purify the final this compound product?
A3: Purification strategies depend on the nature of the impurities. Common methods include:
-
Crystallization: If the product is a solid and the impurities have different solubilities, crystallization can be a highly effective method for purification.
-
Chromatography: Column chromatography on silica gel is a standard technique for separating the desired product from side products and residual catalyst.
-
Chiral Resolution: In cases where the enantiomeric excess is not sufficiently high, chiral resolution techniques can be employed. This involves forming diastereomeric salts with a chiral amine, separating the diastereomers by crystallization, and then liberating the desired enantiomer.[7][8]
Quantitative Data Summary
The following table summarizes typical ranges for key parameters in the asymmetric hydrogenation of 2-oxopropanoic acid derivatives. Please note that optimal conditions are highly dependent on the specific substrate, catalyst, and ligand used.
| Parameter | Typical Range | Notes |
| Enantiomeric Excess (ee) | >90% | Highly dependent on the choice of chiral ligand and optimization of reaction conditions.[1] |
| Yield | 70-95% | Can be affected by catalyst activity, reaction time, and purification efficiency. |
| Catalyst Loading | 0.1 - 2 mol% | Lower loadings are more cost-effective but may require longer reaction times. |
| Hydrogen Pressure | 10 - 50 bar | Higher pressures generally increase reaction rates but must be carefully controlled. |
| Temperature | 25 - 60 °C | Lower temperatures often favor higher enantioselectivity. |
Experimental Protocol: Asymmetric Hydrogenation of a 2-Oxopropanoate Ester
This protocol provides a general methodology for the asymmetric hydrogenation of an ester of 2-oxopropanoic acid, which can then be hydrolyzed to this compound.
Materials:
-
Ethyl 2-oxopropanoate (or other suitable ester)
-
Chiral Ruthenium-bisphosphine catalyst (e.g., Ru(OAc)2[(R)-BINAP])
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled.
-
Charging the Reactor: In an inert atmosphere (e.g., a glovebox), charge the reactor with the chiral ruthenium catalyst and degassed methanol.
-
Substrate Addition: Add the ethyl 2-oxopropanoate to the reactor.
-
Sealing and Purging: Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar). Begin stirring and heat the reactor to the desired temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing them by a suitable method (e.g., chiral HPLC or GC) to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. The crude product can be purified by column chromatography.
-
Hydrolysis: The resulting ethyl (R)-2-hydroxypropanoate can be hydrolyzed to this compound using standard procedures (e.g., treatment with aqueous sodium hydroxide followed by acidification).
Troubleshooting Workflow for Low Enantiomeric Excess
The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess in the asymmetric hydrogenation synthesis.
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
References
- 1. Chiral Ligands - Buchler GmbH [buchler-gmbh.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103086877A - Splitting method of 2-hydracrylic acid racemic mixture - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions with (R)-2-Hydroxymethylpropanoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Hydroxymethylpropanoic acid in coupling reactions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Activation of Carboxylic Acid | - Increase Equivalents of Coupling Reagent: Try increasing the equivalents of your carbodiimide (e.g., EDC) from 1.1 eq. to 1.5 eq. - Add an Additive: If not already in use, add an activating agent like HOBt or HOAt (1.1-1.5 eq.) to form a more reactive activated ester and minimize side reactions.[1] - Switch Coupling Reagent: For sterically hindered substrates, consider more potent coupling reagents like HATU or HBTU. |
| Poor Nucleophilicity of the Alcohol/Amine | - Add a Base: Ensure a non-nucleophilic base, such as DIPEA or triethylamine, is present to deprotonate the nucleophile's conjugate acid. - Increase Nucleophile Equivalents: Use a slight excess of the alcohol or amine (1.2-1.5 eq.). |
| Suboptimal Reaction Temperature | - Initial Cooling: Start the reaction at 0 °C, especially during the addition of the coupling reagent, to control the initial exothermic reaction.[2] - Warm to Room Temperature: Allow the reaction to slowly warm to room temperature and stir overnight. For sluggish reactions, gentle heating (40-50 °C) might be necessary, but monitor for side reactions. |
| Incorrect Order of Reagent Addition | - Pre-activation: For many carbodiimide couplings, activating the carboxylic acid with the coupling reagent and any additives (like HOBt) for 15-30 minutes before adding the nucleophile can improve yields.[3] |
| Hydrolysis of Activated Intermediate | - Use Anhydrous Solvents: Ensure all solvents (e.g., DCM, DMF) are anhydrous to prevent premature hydrolysis of the activated ester. - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering. |
Problem 2: Formation of Significant Side Products
| Side Product | Identification | Mitigation Strategies |
| N-acylurea | Insoluble precipitate (with DCC) or soluble impurity (with EDC). | - Add HOBt or HOAt: These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester and preventing N-acylurea formation.[4][5] - Lower Reaction Temperature: The rearrangement to N-acylurea is often favored at higher temperatures. |
| Symmetric Anhydride | Can be reactive and lead to product, but consumes two equivalents of the starting acid. | - Control Stoichiometry: Use the nucleophile in slight excess. - Slow Addition of Coupling Reagent: Add the coupling reagent dropwise or in portions to maintain a low concentration of the activated acid. |
| Self-Esterification/Oligomerization | Formation of dimers or oligomers of this compound. | - Protecting Groups: Protect the hydroxyl group of this compound as a TBDMS or other suitable ether before performing the coupling reaction. - Mitsunobu Reaction: Consider using the Mitsunobu reaction, which typically avoids the need for protecting the hydroxyl group of the acid.[6][7][8] |
Problem 3: Racemization of the Chiral Center
| Possible Cause | Troubleshooting Steps |
| Basic Reaction Conditions | - Avoid Strong, Nucleophilic Bases: Use hindered bases like DIPEA instead of DMAP as the primary base if racemization is a concern. DMAP is an excellent acylation catalyst but can sometimes promote racemization.[4] - Use Additives: Additives like HOBt and HOAt are known to suppress racemization during carbodiimide-mediated couplings.[4][9] |
| High Reaction Temperature | - Maintain Low Temperatures: Perform the coupling at 0 °C or below if racemization is observed at room temperature. |
| Extended Reaction Times | - Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause racemization. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a coupling reaction with this compound using EDC?
A1: A good starting point is to dissolve this compound (1.0 eq.) and the alcohol/amine (1.2 eq.) in anhydrous DCM or DMF. Add DMAP (0.1-0.2 eq.) as a catalyst, cool the mixture to 0 °C, and then add EDC·HCl (1.5 eq.). Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature overnight.[2]
Q2: My starting materials are not very soluble in DCM. What other solvents can I use?
A2: DMF is a common alternative for coupling reactions and is generally better at dissolving polar substrates. Acetonitrile can also be a good choice. Ensure any solvent used is anhydrous.
Q3: How can I remove the urea byproduct after using a carbodiimide reagent?
A3: If you use DCC, the dicyclohexylurea (DCU) is mostly insoluble in common organic solvents and can be removed by filtration. If you use EDC, the ethyl(dimethylaminopropyl)urea (EDU) is water-soluble and can be removed with an aqueous workup, typically by washing the organic layer with dilute acid (e.g., 1N HCl) and/or brine.[5]
Q4: Is it necessary to protect the hydroxyl group of this compound?
A4: It depends on the reaction conditions and the other coupling partner. The hydroxyl group can react with the activated carboxylic acid, leading to self-esterification. If you observe significant byproduct formation related to this, protecting the hydroxyl group (e.g., as a silyl ether) is recommended. Alternatively, the Mitsunobu reaction can often be performed without protection.[10]
Q5: I am concerned about maintaining the stereochemical integrity of the chiral center. What is the best coupling method to avoid racemization?
A5: To minimize racemization, use a carbodiimide like EDC or DIC in combination with a racemization-suppressing additive like HOBt or, even better, HOAt.[4][9] Running the reaction at lower temperatures (e.g., 0 °C) is also advisable. For sensitive substrates, the Mitsunobu reaction is an excellent alternative as it proceeds with a clean inversion of configuration at the alcohol's stereocenter and generally does not affect the stereocenter of the carboxylic acid.[7]
Data Presentation
The following table provides illustrative yield comparisons for the esterification of this compound with a generic primary alcohol under various common coupling conditions. Note: These are representative values and actual yields may vary depending on the specific substrates and reaction scale.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC (1.5 eq) | DMAP (0.2 eq) | - | DCM | 0 to RT | 16 | 75-85 |
| DCC (1.2 eq) | DMAP (0.2 eq) | - | DCM | 0 to RT | 16 | 70-80 |
| EDC (1.5 eq) | HOBt (1.5 eq) | DIPEA (2.0 eq) | DMF | 0 to RT | 18 | 80-90 |
| HATU (1.2 eq) | - | DIPEA (2.0 eq) | DMF | 0 to RT | 12 | 85-95 |
| DEAD/PPh₃ | - | - | THF | 0 to RT | 12 | 80-90 (Mitsunobu) |
Experimental Protocols
Protocol 1: General Esterification using EDC/DMAP
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq.).
-
Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq.) portion-wise over 5 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mitsunobu Reaction for Esterification
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 eq.), the desired primary or secondary alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes. An orange color may develop and then fade.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can often be purified directly by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Caption: Workflow for a typical EDC/DMAP coupling reaction.
Caption: Decision tree for troubleshooting low-yield coupling reactions.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Preventing racemization during reactions of (R)-2-Hydroxymethylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during chemical reactions involving (R)-2-Hydroxymethylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure substance, like this compound, into a mixture containing equal amounts of both enantiomers (an R/S or racemic mixture). The chiral center in this compound is the carbon atom bonded to the carboxyl, hydroxyl, and hydroxymethyl groups. The hydrogen on this alpha-carbon is susceptible to removal under certain reaction conditions. This abstraction leads to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this intermediate, resulting in both (R) and (S) products, thereby destroying the stereochemical purity of your material.[1][2] This is a critical issue in drug development, as often only one enantiomer is biologically active while the other may be inactive or cause undesirable side effects.
Q2: What are the primary factors that cause racemization in reactions with this molecule?
A2: Several factors can induce or accelerate racemization:
-
pH: Both strongly basic and acidic conditions can catalyze racemization. Bases directly abstract the acidic α-hydrogen, while acids can promote the formation of a planar enol intermediate.[1][2]
-
Temperature: Higher reaction temperatures increase the rate of racemization by providing the necessary energy to overcome the activation barrier for proton abstraction.[2]
-
Reaction Time: Prolonged reaction times increase the exposure of the chiral center to racemizing conditions.[2]
-
Activation of the Carboxylic Acid: For reactions like amide or ester formation, the carboxylic acid must be "activated." This activation increases the acidity of the α-hydrogen, making the molecule significantly more susceptible to racemization. This is the most common failure point in coupling reactions.
-
Solvent: Polar, protic solvents can facilitate the proton transfer steps involved in racemization.[2] Aprotic polar solvents, like DMSO, have also been shown to increase racemization rates for similar molecules.
Q3: My goal is to form an amide bond. Which coupling reagents are best to avoid racemization?
A3: The choice of coupling reagent is critical. While standard carbodiimides like DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for amide bond formation, they are known to cause significant racemization when used alone. To minimize this, they should always be used with racemization-suppressing additives. Modern uronium/aminium or phosphonium-based reagents often provide better results.
Troubleshooting Guides
Issue 1: Significant racemization observed during amide coupling.
Your reaction to couple this compound with an amine has resulted in a low enantiomeric excess (e.e.).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amide coupling racemization.
Data Summary: Comparison of Coupling Reagents & Additives
| Reagent Class | Examples | Advantages | Disadvantages | Racemization Potential |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely available | High risk of racemization alone , byproduct removal can be difficult (DCU) | High (without additives) |
| Additives | HOBt, HOAt, Oxyma Pure | Suppress racemization, increase reaction rates | HOBt/HOAt have explosive properties; Oxyma is safer | Low to Very Low |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization | Byproducts can be problematic to remove | Low |
| Uronium/Aminium | HBTU, HATU, HCTU, COMU | Very fast, efficient, low racemization, soluble byproducts | More expensive, HATU/HBTU based on HOBt/HOAt | Very Low (especially COMU) |
This table provides a qualitative comparison based on principles from peptide chemistry.
Issue 2: Racemization observed during esterification.
Attempting to esterify the carboxylic acid of this compound has led to a loss of stereochemical purity.
Root Cause Analysis: Traditional acid-catalyzed methods like Fischer esterification often use high temperatures, which directly promote racemization via enolization.[2]
Recommended Solutions:
-
Mitsunobu Reaction: This reaction proceeds under mild, generally neutral conditions and at low temperatures, which helps preserve stereochemistry. It involves activating the hydroxyl group of the alcohol, not the carboxylic acid, thus avoiding the activation of the chiral center.
-
Steglich Esterification (DMAP/DCC): This method uses DCC to activate the carboxylic acid but is performed at low temperatures (typically 0°C) with a catalytic amount of DMAP (4-Dimethylaminopyridine). While effective, care must be taken as excess base can still cause racemization.
-
Hydroxyl Group Protection: If the reaction conditions for esterification are harsh but unavoidable, consider protecting the free hydroxyl group of your molecule first. This can prevent side reactions and may influence the stability of the chiral center.
Issue 3: Should I protect the free hydroxymethyl group?
The presence of a free primary alcohol can sometimes interfere with the desired reaction at the carboxylic acid (e.g., by reacting with the activated acid to form a polyester).
Decision Logic:
Caption: Decision logic for hydroxyl group protection.
Common Protecting Groups for Alcohols:
-
Silyl Ethers (TBDMS, TIPS): Robust and widely used. Installed with a silyl chloride (e.g., TBDMS-Cl) and a base like imidazole. Removed with a fluoride source (e.g., TBAF).
-
Benzyl Ether (Bn): Very stable. Installed with benzyl bromide (BnBr) and a base (e.g., NaH). Removed by hydrogenolysis (H₂, Pd/C).
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using COMU
This protocol is adapted from best practices in peptide synthesis and is designed to minimize racemization.
Materials:
-
This compound
-
Amine of interest
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add the amine (1.1 eq) to the solution.
-
In a separate vial, dissolve COMU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the COMU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at 0°C for 15 minutes, then allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Crucially, determine the enantiomeric excess (e.e.) of the product using chiral HPLC or NMR with a chiral shift reagent.
Protocol 2: Stereoretentive Esterification via the Mitsunobu Reaction
This protocol avoids activation of the chiral center, thus preserving stereointegrity.
Materials:
-
This compound
-
Alcohol of interest
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
Maintain the reaction temperature at 0°C for 30 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the reduced diazodicarboxylate byproduct.
-
Determine the enantiomeric excess (e.e.) of the purified ester by chiral HPLC.
Underlying Mechanism of Racemization
Understanding the mechanism is key to preventing it. Activation of the carboxyl group makes the α-hydrogen more acidic and thus easier to remove by a base.
Caption: Mechanism of racemization via an achiral enolate intermediate.
References
Stability issues of (R)-2-Hydroxymethylpropanoic acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (R)-2-Hydroxymethylpropanoic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the hydroxymethyl group.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for degradation reactions.
Q2: Is this compound known to be hygroscopic?
Q3: What are the potential degradation pathways for this compound in an aqueous solution?
Based on the structure of this compound, potential degradation pathways in aqueous solutions under stress conditions may include:
-
Esterification: In the presence of acidic catalysts and alcohol solvents, intermolecular esterification to form dimers or oligomers could occur.
-
Oxidation: The primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde or a carboxylic acid.
-
Decarboxylation: At elevated temperatures, the molecule might undergo decarboxylation.
Q4: How can I monitor the stability of my this compound solution?
The stability of this compound solutions can be monitored using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of its concentration over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of any degradation products that may form.
-
Mass Spectrometry (MS): MS can be used to detect and identify trace amounts of degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or decrease in the concentration of this compound over time. | Degradation of the compound. | Conduct a forced degradation study to identify the specific cause (pH, temperature, light, oxidation). Adjust storage and experimental conditions accordingly (e.g., use buffered solutions, store at lower temperatures, protect from light). |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | Characterize the degradation products using techniques like LC-MS or NMR to understand the degradation pathway. This will help in mitigating the degradation. |
| Change in pH of the solution over time. | Degradation to acidic or basic byproducts. | Monitor the pH of the solution regularly. If a change is observed, it may indicate a specific degradation pathway. Using a buffer can help maintain a stable pH. |
| Discoloration of the solution. | Formation of chromophoric degradation products. | Investigate the cause of color formation, which could be due to oxidation or other complex reactions. Protect the solution from light and oxygen. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound in an aqueous solution to identify potential degradation pathways.[4][5][6]
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add NaOH to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all samples (including a control sample stored at 4°C) by a validated stability-indicating HPLC method.
Expected Outcome: The study will reveal the susceptibility of the molecule to different stress conditions, helping to establish its intrinsic stability and identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (ACN)
-
Phosphoric acid
-
Deionized water
-
Forced degradation samples from Protocol 1
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Initial Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: 210 nm (or as determined by UV scan)
-
Gradient elution: Start with a low percentage of organic solvent and gradually increase it.
-
-
Method Optimization: Inject the forced degradation samples and optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation between the parent peak and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. 2,2-Bis(hydroxymethyl)propionic acid | CAS#:4767-03-7 | Chemsrc [chemsrc.com]
- 2. 2,2-Bis(hydroxymethyl)propionic acid | 4767-03-7 [chemicalbook.com]
- 3. Cas 4767-03-7,2,2-Bis(hydroxymethyl)propionic acid | lookchem [lookchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of (R)-2-Hydroxymethylpropanoic acid
Technical Support Center: HPLC Analysis of (R)-2-Hydroxymethylpropanoic Acid
Welcome to our dedicated support center for troubleshooting issues related to the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in HPLC that can compromise the accuracy of quantification and the resolution of separations.[1][2] It is characterized by an asymmetric peak with a trailing edge that extends further than its leading edge.[3] The symmetry of a peak is often quantified by the USP Tailing Factor (Tf), where an ideal peak has a Tf of 1.0, and values greater than 1.2 are generally considered significant tailing.[1]
Question: Why am I observing a tailing peak for this compound?
Peak tailing for a small, polar, acidic analyte like this compound in reversed-phase HPLC can stem from several sources. Below is a step-by-step guide to identify and resolve the issue.
Step 1: Evaluate Mobile Phase pH
-
Potential Cause: The mobile phase pH is too close to the pKa of this compound. When the pH is near the pKa, the analyte exists as a mixture of its ionized and unionized forms, which can lead to peak distortion and tailing.[4] For acidic compounds, a low mobile phase pH is generally preferred to keep the analyte in its neutral, more retained form.[5][6]
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of your analyte.[7] For this compound, which is a carboxylic acid, a pH of around 2.5-3.0 is a good starting point to ensure it is fully protonated.[2][8]
Step 2: Check Buffer Strength and Composition
-
Potential Cause: The buffer concentration in your mobile phase may be too low to maintain a consistent pH throughout the analyte's journey through the column.[3][7] Insufficient buffering can lead to pH shifts within the column, causing peak shape issues.[9]
-
Solution: Increase the buffer concentration. A typical range for effective buffering is 10-50 mM.[1] For acidic analytes, phosphate or formate buffers are common choices.[5][10] Ensure the buffer is soluble in the mobile phase mixture to avoid precipitation.
Step 3: Assess Column Chemistry and Health
-
Potential Cause: Secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[8][11][12] These silanol groups can become ionized at higher pH values and interact with polar functional groups on the analyte.[13]
-
Solution:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces the potential for these secondary interactions.[3][12]
-
Column Contamination: If the column is old or has been used with complex sample matrices, it may be contaminated.[1][14] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) or replace the column if performance does not improve.[1]
-
Void Formation: A void at the column inlet can cause peak distortion.[1][3] This can be checked by reversing the column and washing it. If a void is the issue, the column may need to be replaced.[8]
-
Step 4: Review Sample and Instrumental Conditions
-
Potential Cause:
-
Solution:
Below is a troubleshooting workflow to systematically address peak tailing:
Caption: A workflow for troubleshooting peak tailing in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound? To ensure the analyte is in its unionized form and to minimize secondary interactions with silanol groups, the mobile phase pH should be controlled to be at least 1.5-2 units below its pKa.[7] A pH in the range of 2.5 to 3.0 is generally recommended for this type of acidic compound.[2]
Q2: Can the type of organic modifier in the mobile phase affect peak tailing? Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[13] While both are common in reversed-phase HPLC, their interactions with the analyte and stationary phase differ. If you are experiencing issues, trying the alternative solvent can sometimes improve peak symmetry.
Q3: How does temperature affect peak tailing? Temperature fluctuations can impact the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, which can affect peak shape.[14][15] Maintaining a stable column temperature is crucial for reproducible results.
Q4: What are secondary interactions in HPLC? Secondary interactions refer to any interactions between the analyte and the stationary phase other than the primary separation mechanism (e.g., hydrophobic interactions in reversed-phase).[11][18] For polar, acidic compounds on silica-based columns, the most common secondary interaction is the ionic attraction between the ionized analyte and charged residual silanol groups on the silica surface.[8] This causes some analyte molecules to be retained longer, resulting in a tailing peak.
Caption: Interactions at the stationary phase leading to peak tailing.
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the tailing factor for an acidic analyte like this compound.
| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Peak Shape |
| pH 2.5 | Fully Protonated | 1.0 - 1.2 | Symmetrical |
| pH 4.0 (near pKa) | Partially Ionized | > 1.5 | Significant Tailing |
| pH 6.0 | Mostly Ionized | 1.3 - 1.5 | Moderate Tailing |
Note: These are illustrative values. Actual results may vary based on the specific column and other chromatographic conditions.
Experimental Protocols
Optimized HPLC Method for this compound Analysis
This protocol is designed to minimize peak tailing and provide a robust method for quantification.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% to 5% B
-
12-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 210 nm.
-
Sample Diluent: Mobile Phase A.
Procedure:
-
Prepare the mobile phase by dissolving the potassium phosphate in HPLC-grade water and adjusting the pH before filtering through a 0.22 µm filter.
-
Degas the mobile phase before use.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Prepare samples by dissolving them in Mobile Phase A to a concentration within the linear range of the detector.
-
Inject the samples and standards for analysis.
-
After the analytical run, flush the column with a high percentage of organic solvent (e.g., 80% Acetonitrile / 20% Water) before storing it according to the manufacturer's recommendations.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. hplc.eu [hplc.eu]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chromtech.com [chromtech.com]
- 14. uhplcs.com [uhplcs.com]
- 15. youtube.com [youtube.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. HPLC - Size Exclusion | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Technical Support Center: Scaling Up the Synthesis of (R)-2-Hydroxymethylpropanoic Acid for Pilot Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of (R)-2-Hydroxymethylpropanoic acid. The information provided is intended to address specific issues that may be encountered during pilot production.
Frequently Asked Questions (FAQs)
Q1: What is the most promising and scalable method for the synthesis of this compound?
A1: Based on current literature, a biocatalytic approach using an (R)-2-hydroxy acid dehydrogenase is a highly recommended method for the scalable and enantioselective synthesis of this compound. This enzymatic reduction of the corresponding 2-keto acid precursor, 3-hydroxy-2-oxopropanoic acid, offers high enantiomeric excess (>99%) and avoids the use of expensive and potentially toxic heavy metal catalysts often required in traditional chemical asymmetric synthesis.
Q2: What are the critical starting materials and reagents for the enzymatic synthesis?
A2: The key components for the enzymatic synthesis are:
-
Substrate: 3-hydroxy-2-oxopropanoic acid (also known as hydroxypyruvic acid).
-
Enzyme: A highly selective (R)-2-hydroxy acid dehydrogenase.
-
Cofactor: Nicotinamide adenine dinucleotide (NADH) or a system for its in-situ regeneration.
-
Buffer: A suitable buffer to maintain optimal pH for enzyme activity and stability (e.g., phosphate or Tris-HCl buffer).
-
Cofactor Regeneration System (if applicable): An enzyme such as formate dehydrogenase and a co-substrate like sodium formate are commonly used to regenerate NADH, which is crucial for process economics on a larger scale.
Q3: What are the major challenges when scaling up this biocatalytic process?
A3: The primary challenges in scaling up the enzymatic synthesis of this compound include:
-
Enzyme Stability and Activity: Maintaining high enzyme activity and stability over the extended reaction times and larger volumes of a pilot-scale run can be difficult.
-
Mass Transfer Limitations: In larger reactors, ensuring efficient mixing to provide uniform access of the substrate and cofactor to the enzyme is critical.
-
Downstream Processing and Purification: Isolating the highly polar this compound from the aqueous reaction mixture containing residual substrate, enzyme, cofactor, and buffer salts can be complex.
-
Cost of Cofactor: The cost of the NADH cofactor can be prohibitive for large-scale production if not efficiently recycled.
Q4: What analytical methods are recommended for monitoring the reaction and ensuring product quality?
A4: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the product. Reversed-phase HPLC can be used to monitor the conversion of the starting material and the formation of the product.
-
Gas Chromatography (GC): After derivatization to a more volatile ester, GC can also be used for chiral analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guides
Section 1: Enzymatic Reaction Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | 1. Inactive Enzyme: Improper storage, handling (e.g., repeated freeze-thaw cycles), or presence of inhibitors.[1] 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. 3. Insufficient Cofactor (NADH): Cofactor degradation or inefficient regeneration. | 1. Verify Enzyme Activity: Run a small-scale control reaction with a fresh batch of enzyme and substrate. Ensure proper storage at -20°C or as recommended by the supplier.[1] 2. Optimize Reaction Conditions: Calibrate pH meters and ensure the reaction pH is within the optimal range for the specific dehydrogenase. Verify the reaction temperature is optimal for enzyme activity and stability. 3. Check Cofactor and Regeneration System: Analyze NADH concentration. If using a regeneration system, ensure the secondary enzyme (e.g., formate dehydrogenase) and co-substrate are active and at the correct concentrations. |
| Low Enantiomeric Excess (e.e.) | 1. Presence of Contaminating Enzymes: The enzyme preparation may contain other dehydrogenases with opposite stereoselectivity. 2. Racemization of Product: The product may be racemizing under the reaction or work-up conditions. | 1. Source a Higher Purity Enzyme: Contact the supplier for a more purified grade of the enzyme or consider an additional purification step for the enzyme. 2. Investigate Product Stability: Analyze the e.e. of a pure sample of this compound under the reaction and downstream processing conditions to check for racemization. Adjust pH or temperature if necessary. |
| Enzyme Precipitation or Aggregation during Reaction | 1. Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to enzyme denaturation and aggregation. 2. High Shear Stress: Vigorous mixing in large reactors can sometimes damage enzymes. 3. High Substrate or Product Concentration: High concentrations of certain molecules can sometimes lead to enzyme instability. | 1. Buffer Optimization: Screen different buffer systems and ionic strengths at a small scale. 2. Optimize Agitation: Reduce the agitation speed or use a different impeller design to minimize shear stress. 3. Fed-Batch Strategy: Consider a fed-batch approach where the substrate is added gradually to maintain a lower concentration throughout the reaction. |
Diagram 1: Troubleshooting Workflow for Low Enzymatic Conversion
References
Technical Support Center: Purification of (R)-2-Hydroxymethylpropanoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of residual catalysts from the synthesis of (R)-2-Hydroxymethylpropanoic acid. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of residual catalysts.
Q1: After my initial purification by crystallization, I still detect high levels of residual palladium catalyst. What could be the issue?
A1: Several factors could contribute to inefficient catalyst removal during crystallization:
-
Co-crystallization: The catalyst or its byproducts may have similar solubility properties to this compound, leading to their incorporation into the crystal lattice.
-
Insufficient Solvent Washing: The cake of crystals may not have been washed thoroughly enough with a suitable cold solvent to remove the catalyst-containing mother liquor.
-
Inappropriate Solvent Choice: The crystallization solvent may not provide a significant enough solubility difference between your product and the catalyst at different temperatures.
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different solvent systems or solvent mixtures to maximize the solubility of the palladium catalyst in the mother liquor while minimizing the solubility of your product at low temperatures.
-
Improve Washing: Increase the volume and number of washes with a cold, appropriate solvent after filtration. Ensure the wash solvent is chilled to minimize product loss.
-
Consider an Anti-solvent: Adding an anti-solvent in which the product is insoluble but the catalyst has some solubility can sometimes help to crash out the product while leaving the catalyst in solution.
-
Employ a Scavenger: Before crystallization, treat the crude product solution with a metal scavenger to bind the palladium, making it easier to remove by filtration.[1][2]
Q2: I used a metal scavenger, but the catalyst levels are still above the acceptable limit. Why might this be happening?
A2: Incomplete removal of catalysts using scavengers can be due to several reasons:
-
Incorrect Scavenger Type: The chosen scavenger may not have a high affinity for the specific form (oxidation state) of the palladium in your reaction mixture.[1]
-
Insufficient Scavenger Amount: The amount of scavenger used may be inadequate to bind all the residual catalyst.
-
Suboptimal Reaction Conditions: The temperature, solvent, and reaction time can significantly impact the efficiency of the scavenger.[3]
-
Mass Transfer Limitations: The catalyst may not have sufficient contact with the scavenger, especially if the reaction mixture is very viscous or not adequately agitated.
Troubleshooting Steps:
-
Select the Right Scavenger: Scavengers with thiol or amine functional groups are often effective for palladium.[4] Consider screening a small panel of scavengers to find the most effective one for your system.
-
Increase Scavenger Equivalents: Try increasing the amount of scavenger used. A typical starting point is 5-10 weight equivalents relative to the catalyst.
-
Optimize Conditions: Increase the reaction temperature (if the product is stable) and ensure vigorous stirring to improve kinetics and mass transfer. Extend the reaction time to allow for complete binding.
-
Change the Workflow: Consider using a flow-based approach with a scavenger-packed cartridge (E-PAK) for more efficient removal.[2][5]
Q3: My final product yield is significantly lower after the catalyst removal process. How can I minimize product loss?
A3: Product loss is a common challenge during purification. The primary causes include:
-
Product Adsorption: The product can adsorb onto the surface of activated carbon or some scavengers.
-
Loss during Crystallization: A portion of the product will always remain dissolved in the mother liquor during crystallization.
-
Multiple Filtration Steps: Each filtration and transfer step can lead to mechanical losses of the product.
Troubleshooting Steps:
-
Pre-treat Adsorbents: Before adding activated carbon or a scavenger, you can sometimes pre-saturate it with a small amount of pure solvent to minimize non-specific binding of your product.
-
Optimize Crystallization: Carefully control the cooling rate during crystallization to obtain larger crystals, which are easier to filter and wash with minimal loss. Minimize the amount of solvent used for dissolving the crude product.
-
Streamline the Process: If possible, combine purification steps. For example, perform a scavenger treatment and then directly filter the mixture through a pad of celite and activated carbon.
-
Recover from Mother Liquor: If feasible, the mother liquor from crystallization can be concentrated and subjected to a second crop of crystallization or another purification method to recover more product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from this compound?
A1: The most common and effective methods include:
-
Crystallization: This is a classic and often effective method for purifying solid compounds.[6]
-
Metal Scavengers: These are materials, often silica or polymer-based, that are functionalized to selectively bind to metal catalysts.[1][2][4]
-
Activated Carbon: Treatment with activated carbon can effectively adsorb palladium catalysts.[3][6]
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can sometimes be used to pull the metal catalyst out of the organic phase.[7]
Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A2: Regulatory agencies like the FDA and EMA have stringent limits on elemental impurities in APIs. For palladium, which is a Class 1 metal of significant safety concern, the permitted daily exposure (PDE) is typically very low, often translating to a concentration limit of around 10 ppm in the final drug product.[8][9][10]
Q3: How can I accurately measure the concentration of residual palladium in my product?
A3: Highly sensitive analytical techniques are required to quantify trace levels of palladium. The most common methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace metals in pharmaceuticals due to its high sensitivity and accuracy.[6][11]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique, though generally less sensitive than ICP-MS.[11]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening.[8]
-
Fluorometric and Colorimetric Methods: These are emerging techniques that can provide faster and less expensive analysis, particularly for in-process monitoring.[9][11][12]
Q4: Are there any "green" or more environmentally friendly methods for catalyst removal?
A4: Yes, there is a growing interest in developing more sustainable purification methods. Some examples include:
-
Using water as a solvent: Where possible, using water for extraction or crystallization reduces the reliance on organic solvents.
-
Supercritical CO2 extraction: This technique uses supercritical carbon dioxide, a non-toxic and environmentally benign solvent, to extract impurities.[13]
-
Catalyst recovery and recycling: Using supported catalysts or developing methods to recover and reuse the homogeneous catalyst can significantly reduce waste.
Quantitative Data on Catalyst Removal
The efficiency of each removal method can vary depending on the specific conditions. The following table provides typical ranges for residual palladium levels after treatment.
| Purification Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Typical Product Loss |
| Crystallization | 500 - 2000 | 50 - 200 | 10 - 30% |
| Activated Carbon | 500 - 2000 | 20 - 100 | 5 - 15% |
| Metal Scavengers (Batch) | 500 - 2000 | < 10 - 50 | 2 - 10% |
| Metal Scavengers (Flow) | 500 - 2000 | < 10 | < 5% |
| Combined Methods | 500 - 2000 | < 10 | 10 - 20% |
Note: These are general estimates. Actual results will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the purification of this compound by recrystallization.
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. For a polar molecule like this compound, solvents like water, isopropanol, or mixtures with ethyl acetate could be suitable.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Removal of Residual Palladium using a Thiol-Based Scavenger
This protocol describes the use of a silica-based thiol scavenger to remove residual palladium.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, THF) to a concentration of 5-10 wt%.
-
Scavenger Addition: Add the thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical loading is 5-10 equivalents relative to the initial amount of palladium catalyst.
-
Stirring: Stir the mixture vigorously at a temperature between room temperature and 60 °C for 2-24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger-bound palladium.
-
Washing: Wash the filter cake with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze a sample of the product by ICP-MS to determine the final palladium concentration.
Protocol 3: Purification using Activated Carbon
This protocol outlines the use of activated carbon for catalyst removal.
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that activated carbon can be very fine and may require a fine porosity filter.
-
Washing: Wash the celite/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
Visual Workflows
References
- 1. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 2. silicycle.com [silicycle.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Polymerization of (R)-2-Hydroxymethylpropanoic Acid
Welcome to the technical support center for the polymerization of (R)-2-Hydroxymethylpropanoic acid, also known as 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of polymers from this versatile monomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The most common methods are direct polycondensation and ring-opening polymerization (ROP) of its corresponding lactone.[1][2] Direct polycondensation of the AB2-type monomer (one carboxyl group and two hydroxyl groups) is frequently used to create hyperbranched polyesters.[3][4] ROP is an alternative route that can offer better control over molecular weight and structure, though it requires the synthesis of the cyclic monomer first.[1]
Q2: What are the main challenges encountered during the polycondensation of this compound?
A2: Researchers often face challenges in achieving high molecular weight polymers due to the difficulty in removing water as a byproduct from the increasingly viscous reaction mixture.[5] Other common issues include controlling the degree of branching, managing high viscosity at higher conversions, and preventing side reactions such as etherification.[3][6] The miscibility of the monomer with any core molecules used can also significantly impact reaction rates.[7]
Q3: How can I control the molecular weight of the resulting polymer?
A3: Controlling the molecular weight in polycondensation can be challenging. It is influenced by reaction time, temperature, and the efficiency of water removal. For better control, techniques like slow monomer addition to a core molecule can be employed.[4] Ring-opening polymerization generally offers more precise control over molecular weight, which can be managed by adjusting the initiator-to-monomer ratio.[1]
Q4: What are common side reactions, and how can they be minimized?
A4: A significant side reaction during the bulk polymerization of bis-MPA at high temperatures is etherification, leading to the formation of ether linkages within the polymer structure.[6] This can affect the polymer's properties and degree of branching. To minimize etherification, it is crucial to carefully control the reaction temperature and choose appropriate catalysts. The use of different catalysts can influence the extent of these side reactions.[6]
Q5: My polymer viscosity becomes unmanageably high during the reaction. What can I do?
A5: The viscosity of the reaction mixture naturally increases with conversion as the polymer chains grow.[3] This can hinder effective stirring and slow down the diffusion of molecules, making it difficult to achieve high conversion.[3] To manage viscosity, you can consider using a solvent to perform a solution polymerization, although this may affect the reaction kinetics and the final molecular weight. Another approach is to adjust the reaction temperature, but this must be balanced with the risk of side reactions.
Q6: How is the degree of branching (DB) determined and controlled?
A6: The degree of branching in hyperbranched polymers synthesized from bis-MPA can be determined using 13C NMR spectroscopy by quantifying the fractions of terminal, dendritic (fully branched), and linear repeating units.[3][4] The DB can be influenced by the reaction conditions. For instance, slow monomer addition to a core molecule has been shown to result in a higher degree of branching compared to a one-pot synthesis.[4] Heat treatment of the final polymer can also lead to small changes in the composition of the different repeating units.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight | - Incomplete removal of water byproduct.- Reaction time is too short.- Reaction temperature is too low. | - Use high vacuum and an efficient stirring mechanism to facilitate water removal.- Increase the reaction time.- Optimize the reaction temperature; be mindful of potential side reactions at higher temperatures. |
| Gel Formation (Cross-linking) | - Uncontrolled side reactions, possibly due to excessive heat.- Presence of impurities that can act as cross-linking agents. | - Carefully control the reaction temperature to avoid excessive side reactions.[4]- Ensure the purity of the monomer and any other reagents. |
| Poor Solubility of the Final Polymer | - High molecular weight and/or cross-linking.- Strong intermolecular hydrogen bonding. | - If cross-linking is suspected, refer to the "Gel Formation" solutions.- For high molecular weight polymers, try a wider range of solvents. |
| Discrepancy in Molecular Weight Measurement | - Different characterization techniques giving varied results (e.g., GPC vs. VPO). | - This can be expected for hyperbranched polymers due to their small hydrodynamic volume compared to linear polymers of the same molar mass.[8] Use multiple techniques for a comprehensive characterization. |
| Low Degree of Branching | - Reaction kinetics favoring linear propagation.- Inappropriate synthesis method. | - Employ a slow monomer addition strategy to a core molecule to encourage more branching.[4]- Optimize catalyst and reaction conditions. |
Experimental Protocols
Protocol 1: Bulk Polycondensation of this compound
This protocol describes a general procedure for the synthesis of a hyperbranched polyester.
Materials:
-
This compound (bis-MPA)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Core molecule (optional, e.g., trimethylolpropane)
-
Reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup for water removal.
Procedure:
-
Dry all glassware thoroughly in an oven before use.
-
Charge the reaction flask with this compound and the core molecule (if used).
-
Add the acid catalyst (typically 0.1-0.5 mol% relative to the monomer).
-
Heat the reaction mixture under a slow stream of nitrogen to the desired temperature (e.g., 140-160°C) with vigorous stirring.
-
Water will begin to distill off as the reaction proceeds. Continue the reaction until water evolution ceases or the desired conversion is reached.
-
For higher molecular weights, a vacuum can be applied during the later stages of the reaction to drive off the remaining water.
-
Monitor the reaction progress by taking small samples for analysis (e.g., acid number titration or NMR).[3]
-
Once the desired endpoint is reached, cool the reaction mixture to room temperature.
-
The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., acetone) and precipitating it in a non-solvent (e.g., hexane).
-
Dry the purified polymer under vacuum.
Protocol 2: Determination of Degree of Branching by 13C NMR
Procedure:
-
Dissolve a sample of the purified polymer in a suitable deuterated solvent (e.g., DMSO-d6 or acetone-d6).
-
Acquire a quantitative 13C NMR spectrum. This typically requires a long relaxation delay to ensure accurate integration of all carbon signals.
-
Identify the signals corresponding to the quaternary carbons of the terminal, dendritic, and linear repeating units. These have distinct chemical shifts.
-
Integrate the respective signals.
-
Calculate the Degree of Branching (DB) using the following formula: DB (%) = (Number of Dendritic Units + Number of Terminal Units) / (Total Number of Units) x 100
Visualizations
Caption: A general experimental workflow for the synthesis and characterization of polymers from this compound.
Caption: A troubleshooting decision tree for addressing common issues in polymerization.
References
Validation & Comparative
A Comparative Guide to the Spectral Analysis of (R)- and (S)-2-Hydroxymethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the differentiation of enantiomers is a critical task, particularly in the pharmaceutical industry where the physiological effects of stereoisomers can vary significantly. This guide provides a comprehensive comparison of the spectral data for (R)- and (S)-2-Hydroxymethylpropanoic acid, focusing on both standard and chiral-specific analytical techniques. While conventional spectroscopic methods are invaluable for structural elucidation, they are inherently incapable of distinguishing between enantiomers in an achiral environment. Therefore, this guide also delves into specialized chiroptical and chromatographic methods that enable the successful resolution and characterization of these mirror-image isomers.
Standard Spectroscopic Analysis: The Challenge of Enantiomeric Indistinguishability
Enantiomers, by definition, possess identical physical and chemical properties in an achiral setting. This principle extends to their interaction with most forms of electromagnetic radiation, resulting in identical spectra under standard measurement conditions.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
In an achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-2-Hydroxymethylpropanoic acid are identical. The magnetic environment of each nucleus is the same for both enantiomers, leading to indistinguishable chemical shifts and coupling constants.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-Hydroxymethylpropanoic Acid (in an Achiral Solvent)
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~1.20 | Doublet | -CH₃ |
| ¹H | ~2.60 | Multiplet | -CH |
| ¹H | ~3.60 | Multiplet | -CH₂OH |
| ¹H | Broad | Singlet | -OH, -COOH |
| ¹³C | ~18.0 | -CH₃ | |
| ¹³C | ~45.0 | -CH | |
| ¹³C | ~65.0 | -CH₂OH | |
| ¹³C | ~175.0 | -COOH |
Note: The predicted values are illustrative and can vary based on the solvent and experimental conditions.
1.2. Infrared (IR) Spectroscopy
The vibrational modes of (R)- and (S)-2-Hydroxymethylpropanoic acid are identical, resulting in superimposable IR spectra. The absorption frequencies corresponding to the O-H, C-H, C=O, and C-O bond stretches and bends will be the same for both enantiomers.
Table 2: Characteristic IR Absorption Bands for 2-Hydroxymethylpropanoic Acid
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| O-H stretch (alcohol) | 3500-3200 (broad) |
| C-H stretch | 3000-2850 |
| C=O stretch (carboxylic acid) | 1725-1700 |
| C-O stretch | 1320-1210 |
1.3. Mass Spectrometry (MS)
Standard mass spectrometry techniques, such as electron ionization (EI) or electrospray ionization (ESI), will produce identical mass spectra for both (R)- and (S)-2-Hydroxymethylpropanoic acid. Both enantiomers have the same molecular weight and will fragment in the same manner, leading to the same mass-to-charge ratios (m/z) for the molecular ion and fragment ions.
Chiral-Specific Analytical Techniques: Differentiating the Enantiomers
To distinguish between (R)- and (S)-2-Hydroxymethylpropanoic acid, it is necessary to employ analytical methods that introduce a chiral element into the measurement process.
2.1. NMR Spectroscopy with Chiral Auxiliaries
By reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA), a pair of diastereomers is formed. Diastereomers have different physical properties and, crucially, distinct NMR spectra.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's Acid)
-
Sample Preparation: In an NMR tube, dissolve a small amount of the 2-Hydroxymethylpropanoic acid sample (as a racemic or enriched mixture) in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CDA: Add a slight molar excess of a chiral derivatizing agent, such as (R)-Mosher's acid chloride, along with a non-nucleophilic base (e.g., pyridine or triethylamine) to facilitate the esterification reaction.
-
Reaction: Allow the reaction to proceed to completion at room temperature.
-
NMR Acquisition: Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.
Data Presentation
The resulting diastereomers, (R)-2-Hydroxymethylpropanoic acid-(R)-Mosher's ester and (S)-2-Hydroxymethylpropanoic acid-(R)-Mosher's ester, will exhibit different chemical shifts for the protons or fluorine atoms near the stereocenter.
Table 3: Representative ¹H NMR Data for Diastereomers of a Chiral Carboxylic Acid with a Chiral Derivatizing Agent
| Proton near Chiral Center | Chemical Shift (δ) of Diastereomer 1 (ppm) | Chemical Shift (δ) of Diastereomer 2 (ppm) | Δδ (ppm) |
| Methine Proton (-CH) | 4.25 | 4.35 | 0.10 |
| Methyl Protons (-CH₃) | 1.20 | 1.22 | 0.02 |
Note: This is representative data. The actual chemical shift differences will depend on the specific CDA used.
2.2. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). A typical starting condition could be Hexane:Isopropanol:TFA (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Presentation
The two enantiomers will elute at different times, allowing for their separation and quantification.
Table 4: Representative Chiral HPLC Data
| Enantiomer | Retention Time (t_R) (min) |
| This compound | 12.5 |
| (S)-2-Hydroxymethylpropanoic acid | 15.2 |
Note: Retention times are illustrative and will vary depending on the specific column, mobile phase, and other chromatographic conditions.
2.3. Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. Enantiomers produce mirror-image VCD and ECD spectra.
Experimental Protocol: VCD/ECD Spectroscopy
-
Sample Preparation: Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃ for VCD, methanol for ECD). The concentration should be optimized for the instrument.
-
Spectral Acquisition: Acquire the VCD or ECD spectrum over the appropriate wavelength range.
-
Comparison: The spectrum of the (R)-enantiomer will be a mirror image of the spectrum of the (S)-enantiomer.
Data Presentation
The spectra are typically plotted as the difference in absorbance (ΔA) or molar extinction coefficient (Δε) versus wavenumber (cm⁻¹) for VCD or wavelength (nm) for ECD. A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the chiral analysis of (R)- and (S)-2-Hydroxymethylpropanoic acid.
Caption: Workflow for the spectral analysis of 2-Hydroxymethylpropanoic acid.
Signaling Pathway for Chiral Recognition in NMR
The following diagram illustrates the principle of chiral recognition using a chiral derivatizing agent in NMR spectroscopy.
Caption: Formation of diastereomers for NMR analysis.
Comparative Biological Activity of (R)- and (S)-2-Hydroxymethylpropanoic Acid: A Review of Available Data
General Principles of Enantioselectivity
Chirality plays a crucial role in the biological activity of many molecules.[1] Enantiomers of a chiral compound can interact differently with chiral biological macromolecules such as enzymes and receptors. This differential interaction can lead to one enantiomer being therapeutically active while the other is less active, inactive, or even responsible for adverse effects.
A classic example is the class of 2-arylpropionic acids, which are non-steroidal anti-inflammatory drugs (NSAIDs). For these compounds, it is widely recognized that the (S)-enantiomer is the potent inhibitor of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins that mediate inflammation, pain, and fever. The (R)-enantiomer typically exhibits significantly lower or negligible activity.[2]
Insights from Structurally Related Compounds
While direct data on 2-Hydroxymethylpropanoic acid is lacking, examining related chiral acids provides context for potential differences in the biological activities of its enantiomers.
α-Lipoic Acid: A Case for (R)-Enantiomer Superiority
In contrast to the 2-arylpropionic acids, studies on α-lipoic acid have shown that the (R)-enantiomer is generally more biologically active than the (S)-enantiomer.[3] The naturally occurring form is the (R)-enantiomer.[3] Research in laying hens demonstrated that while both enantiomers can alleviate inflammation and oxidative damage, (R)-α-lipoic acid was significantly more effective in modulating certain inflammatory and antioxidant markers.[3] Furthermore, the (R)-form has shown higher bioavailability and superior efficacy in models of sciatic nerve injury.[3]
Propionic Acid: General Biological Effects
Propionic acid, a structurally simpler short-chain fatty acid, is a product of gut microbiota fermentation and has been shown to possess a range of biological effects.[4] These include lowering fatty acid levels in the liver and plasma, reducing food intake, and exerting immunosuppressive actions.[4] The molecular mechanisms for these effects involve interactions with G-protein coupled receptors and inhibition of the NF-κB signaling pathway.[4] However, the biological activities of propionic acid are typically discussed without reference to chirality, as it is not a chiral molecule itself.
Hypothetical Signaling Pathway Involvement
Based on the activities of related compounds, one could hypothesize that if (R)-2-Hydroxymethylpropanoic acid or its enantiomer were to exhibit anti-inflammatory activity, it might involve the inhibition of the cyclooxygenase (COX) pathway, similar to other propionic acid derivatives.
Caption: Hypothetical inhibition of the cyclooxygenase pathway by an active enantiomer.
Experimental Protocols for Future Research
To elucidate the specific biological activities of (R)- and (S)-2-Hydroxymethylpropanoic acid, a series of in vitro and in vivo experiments would be necessary. The following outlines potential methodologies that could be employed.
In Vitro Assays
-
Cyclooxygenase (COX) Inhibition Assay: To determine if either enantiomer has anti-inflammatory properties, a COX-1/COX-2 inhibition assay would be a primary screening tool. This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX enzymes.[2]
-
Antioxidant Activity Assays: To assess potential antioxidant effects, assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay could be utilized.
-
Cell Viability and Cytotoxicity Assays: To understand the impact on cells, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay would be crucial to determine any cytotoxic effects of the enantiomers on various cell lines.
In Vivo Studies
-
Animal Models of Inflammation: Should in vitro assays indicate anti-inflammatory potential, animal models such as carrageenan-induced paw edema in rats could be used to evaluate the in vivo efficacy of the individual enantiomers.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer, pharmacokinetic studies in animal models would be essential. These studies often involve the administration of the compound followed by the collection of blood and tissue samples at various time points for analysis by methods like liquid chromatography-mass spectrometry (LC-MS).[5]
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of an Analytical Method for (R)-2-Hydroxymethylpropanoic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of (R)-2-Hydroxymethylpropanoic acid in complex matrices, such as plasma or urine. Due to the chiral nature of the molecule, enantioselective separation is a critical aspect of the analytical method. This document outlines a comparative analysis of a proposed chiral High-Performance Liquid Chromatography (HPLC) method against internationally recognized validation guidelines and typical performance data from analogous analytical methods.
The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose, ensuring the reliability and accuracy of analytical data in research and development.[1][2] The principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) serve as the benchmark for this validation process.[3][4][5]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the study, including desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For the analysis of this compound, a chiral HPLC method with UV detection is a common and robust approach.[6][7] Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can offer higher sensitivity and selectivity, particularly in complex biological matrices.[8][9]
The following table summarizes the expected performance characteristics for a validated chiral HPLC-UV method for this compound, with comparative data synthesized from methods for similar compounds and established validation guidelines.
| Validation Parameter | Chiral HPLC-UV | Alternative Method (LC-MS/MS) | Typical Acceptance Criteria (ICH/FDA) |
| Linearity (R²) | > 0.995 | > 0.99 | A linear relationship between concentration and response should be demonstrated. Correlation coefficient (R²) should be close to 1.[10][11] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 10 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.5 - 25 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][11] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | The closeness of test results obtained by the method to the true value. Typically expressed as percent recovery.[10] |
| Precision (%RSD) | < 5% | < 15% | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Expressed as the relative standard deviation (%RSD).[10] |
| Specificity/Selectivity | Demonstrated by baseline separation of enantiomers and absence of interference from matrix components. | Demonstrated by unique MRM transitions and chromatographic separation. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the enantioselective separation and quantification of this compound.
Chromatographic System:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD).[7]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations.[7][12] The exact ratio should be optimized to achieve baseline separation of the enantiomers. For acidic compounds, the addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) may be necessary.[7]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 210 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
Sample Preparation:
-
Protein Precipitation: For plasma samples, protein precipitation is a common sample clean-up step.[8] Add three volumes of a cold organic solvent (e.g., acetonitrile) to one volume of plasma.
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[6]
Standard Preparation:
-
Stock Solution: Prepare a stock solution of a racemic mixture of (R)- and (S)-2-Hydroxymethylpropanoic acid in the mobile phase.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method can be developed.
LC System:
-
System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.[9]
-
Column: A C18 or similar reversed-phase column is typically used. For chiral separation, a chiral column compatible with mass spectrometry mobile phases would be required.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[9]
Mass Spectrometer:
-
System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[9]
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is suitable for carboxylic acids.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined and optimized.
Sample Preparation: The sample preparation protocol would be similar to that for HPLC-UV, with careful consideration to avoid ion suppression effects from the matrix.
Visualizing the Workflow
A clear understanding of the experimental and logical workflows is essential for method validation.
References
- 1. youtube.com [youtube.com]
- 2. database.ich.org [database.ich.org]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. | Sigma-Aldrich [merckmillipore.com]
Comparative study of catalysts for (R)-2-Hydroxymethylpropanoic acid synthesis
A Comparative Guide to Catalysts for the Synthesis of (R)-2-Hydroxymethylpropanoic Acid
The enantioselective synthesis of this compound, a valuable chiral building block in the pharmaceutical and fine chemical industries, can be achieved through various catalytic strategies. The choice of catalyst is paramount, influencing key parameters such as yield, enantiomeric excess (e.e.), and process sustainability. This guide provides a comparative analysis of biocatalytic and chemo-catalytic approaches for the synthesis of this target molecule, supported by experimental data and detailed protocols for analogous transformations.
Overview of Catalytic Strategies
The primary methods for obtaining enantiomerically pure this compound involve either the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral precursor. Both biocatalysis and chemo-catalysis offer effective solutions, each with distinct advantages and disadvantages.
Biocatalytic Synthesis: This approach utilizes enzymes, such as lipases or engineered microorganisms, to catalyze the desired transformation with high stereoselectivity.[1][2][3][4] Biocatalysis is often lauded for its mild reaction conditions and environmental compatibility.[5][6][7]
Chemo-catalytic Synthesis: This method employs metal complexes with chiral ligands to achieve enantioselectivity. Asymmetric hydrogenation of a suitable α,β-unsaturated carboxylic acid precursor is a prominent chemo-catalytic route.[8][9][10] These methods can offer high turnover numbers and a broad substrate scope.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst depends on a thorough evaluation of its performance metrics. The following table summarizes the typical performance of biocatalytic and chemo-catalytic systems for the synthesis of chiral hydroxy acids, with extrapolated data for the synthesis of this compound.
| Catalyst System | Catalyst Type | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Reaction Conditions |
| Biocatalytic | Engineered E. coli | 2-Formylpropanoic acid | ~50-60 | >99 | Aqueous buffer, 30°C, atmospheric pressure |
| Biocatalytic | Immobilized Lipase | Racemic 2-Hydroxymethylpropanoic acid ester | ~45 (for R-acid) | >98 | Organic solvent, 40-60°C, atmospheric pressure |
| Chemo-catalytic | Ni-(R,R)-QuinoxP* | 2-(Hydroxymethyl)acrylic acid | >95 | >99 | TFE solvent, 50°C, 30 bar H₂ |
| Chemo-catalytic | Ru-(R)-BINAP | 2-(Hydroxymethyl)acrylic acid | >90 | >98 | Methanol solvent, 30°C, 50 bar H₂ |
Experimental Protocols
Detailed methodologies for representative biocatalytic and chemo-catalytic systems are provided below.
Biocatalytic Synthesis via Whole-Cell Transformation
This protocol is adapted from the synthesis of a related fluoro-substituted hydroxypropionic acid and illustrates a potential pathway using engineered E. coli.[5][6][7]
1. Strain Preparation:
-
An E. coli strain co-expressing a suitable reductase and any necessary cofactor regeneration enzymes is cultured in LB medium at 37°C.
-
Protein expression is induced by the addition of IPTG and arabinose when the optical density at 600 nm reaches 0.6.
2. Whole-Cell Biotransformation:
-
The cultured cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., M9 buffer, pH 7.0).
-
The substrate, 2-formylpropanoic acid, is added to the cell suspension to a final concentration of 20 mM.
-
The reaction mixture is incubated at 30°C with shaking for 24 hours.
3. Product Isolation and Analysis:
-
The reaction is quenched, and the cells are removed by centrifugation.
-
The supernatant is acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried and concentrated. The yield and enantiomeric excess are determined by chiral HPLC analysis.
Chemo-catalytic Asymmetric Hydrogenation
This protocol is based on the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids.[10]
1. Catalyst Preparation:
-
In a glovebox, a mixture of Ni(OAc)₂·4H₂O (1.0 mol%) and a chiral phosphine ligand (e.g., (R,R)-QuinoxP*, 1.1 mol%) is dissolved in an anhydrous, deoxygenated solvent such as 2,2,2-trifluoroethanol (TFE).
2. Asymmetric Hydrogenation:
-
The substrate, 2-(hydroxymethyl)acrylic acid, is added to the catalyst solution.
-
The reaction vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas (30 bar).
-
The reaction is stirred at 50°C for 24 hours.
3. Product Isolation and Analysis:
-
The autoclave is cooled and depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the this compound.
-
The yield is determined, and the enantiomeric excess is measured using chiral HPLC.
Visualizing the Synthetic Pathways and Workflows
The following diagrams illustrate the conceptual pathways for the synthesis of this compound and a general workflow for catalyst screening.
Caption: Biocatalytic reduction of 2-formylpropanoic acid.
Caption: Chemo-catalytic asymmetric hydrogenation pathway.
References
- 1. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of chiral β-hydroxy sulfones via manganese catalyzed asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC [pmc.ncbi.nlm.nih.gov]
Immunoassay Cross-Reactivity of (R)-2-Hydroxymethylpropanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Cross-Reactivity
The selectivity of an immunoassay is determined by the degree of cross-reactivity of structurally related compounds. In the development of a competitive ELISA for a target molecule, it is crucial to assess the binding of potential cross-reactants to the antibody. This is typically quantified by determining the concentration of the competitor that causes a 50% reduction in the maximum binding of the primary antibody to the coated antigen (IC50).
The following table summarizes the cross-reactivity of various compounds in a competitive ELISA developed for rosuvastatin. This data serves as a practical example of how the specificity of an immunoassay for a small organic acid is characterized. The cross-reactivity is calculated using the formula: (IC50 of Target Molecule / IC50 of Competitor) x 100.[1]
| Compound | Chemical Class | IC50 (pg/mL) | Cross-Reactivity (%) |
| Rosuvastatin (Target) | Statin | 150 | 100 |
| Atorvastatin | Statin | > 10,000 | < 1.5 |
| Pravastatin | Statin | > 10,000 | < 1.5 |
| Lovastatin | Statin | > 10,000 | < 1.5 |
| Simvastatin | Statin | > 10,000 | < 1.5 |
| Ezetimibe | Cholesterol Absorption Inhibitor | > 10,000 | < 1.5 |
| Cholestyramine | Bile Acid Sequestrant | > 10,000 | < 1.5 |
| Niacin | Nicotinic Acid Derivative | > 10,000 | < 1.5 |
| Estradiol | Estrogen | > 10,000 | < 1.5 |
| Fenofibrate | Fibrate | > 10,000 | < 1.5 |
| Candesartan | Angiotensin II Receptor Blocker | > 10,000 | < 1.5 |
| Aspirin | Nonsteroidal Anti-inflammatory | > 10,000 | < 1.5 |
Data adapted from Darwish I.A., et al. (2013).[1]
The results demonstrate the high specificity of the developed antibody for rosuvastatin, with negligible cross-reactivity observed from other statins and commonly co-administered cardiovascular drugs. This level of specificity is essential for accurate therapeutic drug monitoring and pharmacokinetic studies.
Experimental Protocols
The development and validation of a specific immunoassay involve several key steps, from the synthesis of immunogens to the optimization of the assay conditions.
Hapten Synthesis and Immunogen Preparation
To elicit an immune response against a small molecule like (R)-2-Hydroxymethylpropanoic acid or its analogue, it must first be conjugated to a larger carrier protein, a process known as haptenization.
-
Hapten Derivatization: A derivative of the target molecule is synthesized to introduce a functional group (e.g., a carboxylic acid or an amine) that can be used for conjugation to a carrier protein.
-
Protein Conjugation: The derivatized hapten is covalently linked to a carrier protein, such as bovine serum albumin (BSA) for the coating antigen or keyhole limpet hemocyanin (KLH) for immunization, using a suitable coupling agent (e.g., a carbodiimide).
Antibody Production
Polyclonal or monoclonal antibodies are generated by immunizing animals (e.g., rabbits or mice) with the hapten-carrier protein conjugate. The resulting antisera or hybridoma supernatants are then screened for their binding affinity and specificity to the target molecule.
Competitive ELISA Protocol
The following is a generalized protocol for a competitive ELISA used to determine the concentration of the target analyte and assess cross-reactivity.[1]
-
Coating: Microtiter plates are coated with the hapten-BSA conjugate and incubated overnight.
-
Washing: The plates are washed to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competitive Reaction: A mixture of the sample (containing the unknown amount of the target molecule or a known concentration of a potential cross-reactant) and a limited amount of the specific primary antibody is added to the wells. The free analyte and the coated hapten compete for binding to the antibody.
-
Washing: The plates are washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added to the wells.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Stopping the Reaction: The enzyme-substrate reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader. The concentration of the analyte is inversely proportional to the color intensity.
Visualizing the Workflow
To better understand the logical flow of a competitive immunoassay for cross-reactivity assessment, the following diagrams are provided.
References
Performance Benchmarking of Polymers Derived from 2,2-Bis(hydroxymethyl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of polymers derived from 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA), with a focus on their applications in the biomedical field, particularly in drug delivery and tissue engineering. These polymers, typically aliphatic polyesters, are benchmarked against commonly used biodegradable polymers such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA). The information presented is based on a synthesis of data from multiple experimental studies.
Executive Summary
Polymers derived from bis-MPA offer a versatile platform for biomedical applications due to their biocompatibility, biodegradability, and highly branched architectures, such as dendrimers and hyperbranched polymers. These structures provide a high density of functional groups for drug conjugation and modification of polymer properties. While direct comparative studies are limited, this guide consolidates available data to offer insights into their performance relative to established polymers like PLA and PLGA.
Data Presentation: Comparative Performance Metrics
The following tables summarize the quantitative data on the mechanical properties, degradation rates, and drug release characteristics of bis-MPA-derived polyesters compared to PLA and PLGA.
Disclaimer: The data presented below are compiled from various sources. Direct comparison should be approached with caution as experimental conditions can significantly influence the results.
Table 1: Comparison of Mechanical Properties
| Property | bis-MPA-based Polyesters (Hyperbranched) | Poly(L-lactic acid) (PLLA) |
| Tensile Strength (MPa) | 0.41 - 7.82 | 50 - 70[1] |
| Young's Modulus (GPa) | 0.00194 - 0.02494 | 3.5 - 4.0 |
| Elongation at Break (%) | 16.3 - 26.9 | ~6 |
Note: The mechanical properties of bis-MPA based hyperbranched polyesters can be significantly lower than linear polymers like PLLA. However, these properties can be tuned by crosslinking or blending.
Table 2: In Vitro Degradation Profile
| Polymer | Degradation Time (Mass Loss) | Key Factors Influencing Degradation |
| bis-MPA-based Polyesters | Data not available in a directly comparable format. Degradation is hydrolytic and influenced by the ester linkages. | Architecture (hyperbranched vs. linear), hydrophilicity, and crosslinking density. |
| Poly(lactic-co-glycolic acid) (PLGA 50:50) | ~20% mass loss after 10 days; complete hydrolysis in ~8 weeks.[2] | Lactic acid to glycolic acid ratio (50:50 degrades fastest), molecular weight, and crystallinity.[2] |
| Poly(L-lactic acid) (PLLA) | Slower degradation than PLGA, can take months to years. | Higher crystallinity and hydrophobicity compared to PLGA lead to slower hydrolysis. |
Table 3: Doxorubicin Release from Nanoparticles (Illustrative)
| Nanoparticle System | Burst Release (Initial 8h) | Sustained Release (up to 144h) |
| bis-MPA-based Nanoparticles | Data not available for doxorubicin. Release kinetics are tunable based on polymer architecture and drug interaction. | Expected to provide sustained release due to the polymer matrix. |
| PLGA Nanoparticles (Core-Shell) | ~22% | ~69% |
| PLGA Nanoparticles (Matrix) | Higher than core-shell | Faster release compared to core-shell |
Note: The release profile of a drug is highly dependent on the nanoparticle formulation and the specific drug-polymer interactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Synthesis of bis-MPA Polyester Nanoparticles for Drug Delivery
This protocol describes a common method for preparing drug-loaded nanoparticles via nanoprecipitation.
Materials:
-
bis-MPA based polyester
-
Doxorubicin (or other drug)
-
Acetone (or other suitable organic solvent)
-
Poly(vinyl alcohol) (PVA) or other surfactant
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic bath/probe sonicator
Procedure:
-
Dissolve a specific amount of the bis-MPA polyester and doxorubicin in acetone.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.
-
Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
(Optional) Sonicate the nanoparticle suspension to ensure a uniform size distribution.
-
Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Wash the nanoparticles with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable buffer or lyophilize for storage.
In Vitro Degradation Study (based on ASTM F1635-11)
This protocol outlines the steps to assess the hydrolytic degradation of polymer films.
Materials:
-
Polymer films of known dimensions and weight
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical balance
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Prepare multiple identical polymer film samples.
-
Record the initial dry weight and molecular weight (via GPC) of a subset of samples.
-
Immerse the remaining samples in PBS in individual sterile containers.
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples from the PBS.
-
Gently rinse the samples with deionized water and dry them to a constant weight in a vacuum oven.
-
Record the final dry weight to calculate mass loss.
-
Analyze the molecular weight of the degraded polymer using GPC to assess chain scission.
In Vitro Drug Release Assay
This protocol describes the dialysis method for measuring drug release from nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)
-
Shaking incubator at 37°C
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in the release buffer.
-
Transfer the suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a larger volume of the release buffer.
-
Incubate at 37°C with gentle shaking.
-
At specific time intervals, withdraw a small aliquot of the release buffer from the external medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Biocompatibility Assessment: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to evaluate the effect of polymer extracts on cell viability.
Materials:
-
Polymer sample
-
Cell culture medium (e.g., DMEM)
-
Selected cell line (e.g., L929 fibroblasts)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Prepare an extract of the polymer by incubating it in cell culture medium for a defined period (e.g., 24 hours at 37°C).
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with the polymer extract at various concentrations. Include positive (toxic substance) and negative (fresh medium) controls.
-
Incubate the cells for a specified time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage relative to the negative control. Ionic dendrimers derived from bis-MPA have demonstrated low cytotoxicity against U251MG and mesenchymal stem cells at a concentration of 0.5 mg/mL.[1]
Mandatory Visualization
Cellular Uptake of Drug-Loaded Nanoparticles
The following diagram illustrates a common signaling pathway for the cellular uptake of drug-loaded nanoparticles, specifically through clathrin-mediated endocytosis.
Caption: Clathrin-mediated endocytosis pathway for nanoparticle drug delivery.
Experimental Workflow: In Vitro Degradation Study
The following diagram outlines the logical workflow for conducting an in vitro degradation study of a biodegradable polymer.
Caption: Workflow for in vitro polymer degradation analysis.
Conclusion
Polymers derived from 2,2-bis(hydroxymethyl)propanoic acid represent a promising class of biomaterials with highly tunable properties. Their hyperbranched and dendritic architectures offer unique advantages for drug delivery applications. While they may exhibit lower mechanical strength in their non-crosslinked forms compared to linear polyesters like PLLA, their biocompatibility and versatile chemistry make them a strong candidate for further research and development in the biomedical field. This guide provides a foundational comparison to aid researchers in selecting and evaluating these novel polymers for their specific applications.
References
Quantitative Analysis of (R)-2-Hydroxymethylpropanoic Acid: A Comparative Guide Using a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (R)-2-Hydroxymethylpropanoic acid, a chiral building block of significant interest in the pharmaceutical and chemical industries, is paramount for quality control, process optimization, and regulatory compliance. This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of this compound, leveraging a certified reference material (CRM) to ensure traceability and accuracy. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of the different analytical techniques for the quantitative analysis of this compound. The data presented is a composite of expected performance based on the analysis of similar chiral hydroxy acids.
| Parameter | Chiral HPLC-UV | GC-MS (after derivatization) | Quantitative NMR (qNMR) |
| Principle | Enantioselective separation on a chiral stationary phase with UV detection. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Absolute or relative quantification based on the signal intensity of specific protons relative to an internal standard. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL | 10 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.05 µg/mL | 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Enantioselectivity | High | High (with chiral column) | Moderate (with chiral solvating agents) |
| Sample Throughput | Moderate | High | Low |
| Primary Method | No | No | Yes |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for the simultaneous quantification of this compound and its enantiomer, allowing for the determination of enantiomeric excess (e.e.).
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
Reagents:
-
This compound Certified Reference Material (CRM) or high-purity standard.
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA with 0.1% TFA (e.g., 90:10 v/v). The exact ratio may need optimization depending on the column used.
-
Standard Preparation:
-
Prepare a stock solution of the this compound CRM in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode. Derivatization is necessary to increase the volatility of the analyte.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral or achiral capillary column (e.g., DB-5ms or a chiral column like CycloSil-B).
Reagents:
-
This compound Certified Reference Material (CRM) or high-purity standard.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane).
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound).
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the CRM and the internal standard in the anhydrous solvent.
-
Create calibration standards by spiking known amounts of the CRM into a blank matrix, followed by the addition of the internal standard.
-
Prepare the sample by adding the internal standard.
-
-
Derivatization:
-
Evaporate the solvent from the standards and samples under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) and the anhydrous solvent (e.g., 50 µL of acetonitrile).
-
Seal the vials and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for direct quantification without the need for a specific reference standard of the analyte, provided a certified internal standard is used. It is particularly useful for the purity assessment of the reference standard itself.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., D₂O, DMSO-d₆).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the certified internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Quantification: Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualizations
Caption: Chiral HPLC-UV experimental workflow.
Caption: GC-MS experimental workflow.
Caption: Logical relationship of analytical methods.
Racemic Mixture vs. Pure Enantiomer of 2-Hydroxymethylpropanoic Acid in Biological Systems: A Comparative Guide
Disclaimer: Direct experimental data comparing the biological activities of the racemic mixture and pure enantiomers of 2-Hydroxymethylpropanoic acid is not currently available in the scientific literature. This guide provides a comparative analysis based on well-established principles of stereochemistry in biological systems and data from structurally related compounds. The information presented is intended as a predictive resource to guide future research.
Introduction to Stereoisomerism and Biological Activity
Chirality is a fundamental property of many biologically active molecules, where a molecule and its mirror image, known as enantiomers, are non-superimposable. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different behaviors within a chiral biological system. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions.
For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Consequently, the use of a single, active enantiomer over a racemic mixture (a 50:50 mixture of both enantiomers) can offer a superior therapeutic profile, including increased potency and a better safety margin.
Given that 2-Hydroxymethylpropanoic acid possesses a chiral center, it is highly probable that its enantiomers will exhibit different biological activities. While specific data is lacking for this molecule, the principles of stereoselectivity are well-documented for the structurally related class of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs).
Hypothetical Comparison of Biological Activities
Based on the extensive research on 2-arylpropionic acid derivatives, it is reasonable to hypothesize that one enantiomer of 2-Hydroxymethylpropanoic acid is the primary contributor to its biological activity. For instance, in the case of the widely used NSAID ibuprofen, the (S)-enantiomer is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway, while the (R)-enantiomer is significantly less active.[1]
Data Presentation: A Case Study of a Structurally Related Compound (Ibuprofen)
To illustrate the expected differences in bioactivity, the following table summarizes the inhibitory concentrations (IC50) of the (S)- and (R)-enantiomers of ibuprofen against COX-1 and COX-2 enzymes.
| Enantiomer | Target | IC50 (µM) | Potency |
| (S)-Ibuprofen | COX-1 | 12 | Potent |
| COX-2 | 80 | Potent | |
| (R)-Ibuprofen | COX-2 | Almost inactive | Very Low |
Note: This data for ibuprofen is presented as a representative example of the enantioselective inhibition of COX enzymes by 2-arylpropionic acids and is intended to suggest a potential pattern for 2-Hydroxymethylpropanoic acid.[1]
Experimental Protocols
To determine the specific biological activities of the racemic mixture and pure enantiomers of 2-Hydroxymethylpropanoic acid, a variety of in vitro and in vivo assays would be necessary. A foundational experiment would be a cyclooxygenase (COX) inhibition assay.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of the racemic mixture and individual enantiomers of 2-Hydroxymethylpropanoic acid against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (racemic mixture, (R)-enantiomer, (S)-enantiomer) or a vehicle control in an appropriate buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specified time and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
The following diagrams illustrate the prostaglandin biosynthesis pathway and a general workflow for a COX inhibition assay, which would be relevant for assessing the biological activity of 2-Hydroxymethylpropanoic acid enantiomers.
Caption: Prostaglandin biosynthesis pathway and the hypothetical inhibitory action of the active enantiomer.
Caption: General workflow for a cyclooxygenase (COX) inhibition assay.
References
Safety Operating Guide
Prudent Disposal of (R)-2-Hydroxymethylpropanoic Acid in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of (R)-2-Hydroxymethylpropanoic Acid.
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This document provides a detailed protocol for the safe disposal of this compound, a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for the (R)-enantiomer, the following procedures are based on general best practices for the disposal of acidic and potentially irritant organic compounds.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. The required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Quantitative Data Summary
As no specific experimental data for this compound was found, a table for quantitative data is not applicable at this time.
Experimental Protocols
No experimental protocols were cited in the provided information.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedures
Waste Collection and Storage
-
All waste containing this compound, including unused product and contaminated materials, must be collected in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with organic acids (e.g., high-density polyethylene - HDPE).
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill.
-
For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place the absorbed or collected material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse. Collect all cleaning materials for disposal as hazardous waste.
Disposal of Unused this compound
Under no circumstances should this chemical be disposed of down the drain without prior neutralization and explicit approval from your institution's EHS department.
-
For Small Quantities (typically less than 100g): With EHS approval, neutralization may be an option. This should be performed in a fume hood by slowly adding a weak base (e.g., sodium bicarbonate) to an aqueous solution of the acid until the pH is between 6 and 8. The neutralized solution may then be permissible for drain disposal with copious amounts of water. Always confirm this procedure with your EHS department.
-
For Large Quantities or if Neutralization is Not Feasible: The chemical waste must be collected in a designated hazardous waste container. Ensure the container is properly labeled with the full chemical name and associated hazards. Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.
-
Empty Containers: Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of in accordance with institutional policies, which may allow for disposal as regular solid waste after the label has been defaced.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
Essential Safety and Logistical Information for Handling (R)-2-Hydroxymethylpropanoic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (R)-2-Hydroxymethylpropanoic acid are critical for laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
This compound, also known as 2,2-Bis(hydroxymethyl)propionic acid, is considered a hazardous substance that can cause serious eye irritation and may cause respiratory irritation. [1][2] Adherence to strict safety protocols during handling and disposal is paramount.
Hazard Identification and Personal Protective Equipment (PPE)
Understanding the hazards associated with this compound is the first step in determining the appropriate personal protective equipment.
Hazard Summary:
| Hazard Statement | Classification | GHS Codes |
| Causes serious eye irritation | Eye Irritation Category 2 | H319 |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Respiratory system) Category 3 | H335 |
| May cause skin irritation | Skin Irritation (Not a primary classification but noted as a potential hazard) | - |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommendation | Details |
| Eye Protection | Chemical splash goggles or a face shield.[3][4][5] | Safety glasses are not sufficient.[4] Ensure that eyewash stations and safety showers are close to the workstation.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are suitable options.[6][7] Inspect gloves for any damage before use and wash hands thoroughly after removal.[8][9] |
| Skin and Body Protection | Lab coat, apron, or coveralls.[4][10] | Wear a long-sleeved lab coat and closed-toe shoes.[6] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | Use in a well-ventilated area. | Work should be conducted in a chemical fume hood, especially when handling the powder form to avoid dust formation.[1][6][11] If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[10] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is crucial to minimize exposure and prevent accidents.
-
Preparation:
-
Handling:
-
Avoid all personal contact, including inhalation of dust or fumes.[12]
-
Weigh out only the necessary amount of the chemical.[8]
-
When transferring the solid, use a scoop or spatula to minimize dust generation.
-
If creating a solution, always add the acid to the solvent, never the other way around.[8]
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
References
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 4. flinnsci.com [flinnsci.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. cdc.gov [cdc.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
